Ethyl pyridin-2-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKMGCXMJZJTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284209 | |
| Record name | ethyl pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5255-67-4 | |
| Record name | Ethyl N-2-pyridinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 36241 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5255-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl Pyridin-2-ylcarbamate
CAS Number: 5255-67-4
This technical guide provides a comprehensive overview of Ethyl pyridin-2-ylcarbamate, a heterocyclic carbamate of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, safety information, synthesis, and analytical methodologies.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its key properties are summarized in the table below, providing a ready reference for experimental planning and safety assessments.
| Property | Value | Reference |
| CAS Number | 5255-67-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 48-50 °C | |
| Boiling Point | 182-184 °C | |
| Appearance | Solid | |
| Solubility | No specific data available, but likely soluble in polar organic solvents. |
Safety and Handling
This compound is classified as harmful if swallowed and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H350: May cause cancer.
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Synthesis of this compound
Experimental Protocol: General Synthesis of N-Aryl Carbamates
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).
-
Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.
-
Addition of Ethyl Chloroformate: Cool the mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of ethyl chloroformate dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Below is a workflow diagram for the synthesis of this compound.
Caption: A flowchart illustrating the general synthetic route to this compound.
Analytical Characterization
Detailed analytical data for this compound is not widely published. However, standard analytical techniques can be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridine ring. The chemical shifts of the pyridine protons will be in the aromatic region and their splitting patterns will depend on their positions relative to the nitrogen atom and the carbamate substituent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the carbamate group, C-H stretching of the aromatic and aliphatic portions, the C=O stretching of the carbamate, and C=N and C=C stretching vibrations of the pyridine ring.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the pyridine ring absorbs.
Biological Activity and Applications
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The carbamate functional group is present in a wide range of biologically active compounds and approved drugs, where it can act as a key pharmacophore or a linker.[2] The pyridine ring is also a common scaffold in medicinal chemistry.[3]
Given that this compound contains both of these moieties, it could be a valuable building block or starting material in the synthesis of more complex molecules for drug discovery programs. Its potential as a precursor for screening libraries is an area for further exploration.[4] Researchers investigating novel therapeutics may find this compound to be a useful intermediate for the synthesis of new chemical entities.
The diagram below illustrates a logical workflow for the preliminary biological evaluation of a novel compound like this compound.
Caption: A generalized workflow for the initial biological screening of a new chemical entity.
References
Ethyl Pyridin-2-ylcarbamate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of ethyl pyridin-2-ylcarbamate, a key intermediate in various synthetic applications. This document details the primary synthetic methodologies, comprehensive characterization data, and experimental protocols.
Introduction
This compound, with the chemical formula C₈H₁₀N₂O₂, is a carbamate derivative of 2-aminopyridine. Carbamate moieties are prevalent in pharmaceuticals and agrochemicals, acting as key pharmacophores or metabolic stabilizers. Understanding the synthesis and physicochemical properties of this compound is crucial for its effective utilization in drug discovery and development.
Synthesis of this compound
The most common and direct synthesis of this compound involves the reaction of 2-aminopyridine with ethyl chloroformate. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative, catalyst-free approach involves the reaction of N-hetaryl ureas with alcohols, which proceeds through an isocyanate intermediate.
Synthesis via Acylation of 2-Aminopyridine
This widely used method offers high purity and proceeds under mild conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Ethyl Chloroformate: Cool the stirred solution to 0 °C using an ice bath. Add ethyl chloroformate (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 90-120 °C (based on analogous carbamates)[1] |
| Solubility | Moderately soluble in polar organic solvents (e.g., acetonitrile, DMF), poorly soluble in water.[1] |
| Stability | The carbamate bond is susceptible to hydrolysis under acidic or basic conditions.[1] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[1]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aromatic protons (pyridine ring): δ ≈ 7.0-8.5 ppm; Methylene protons (-CH₂-): quartet, δ ≈ 4.2 ppm; Methyl protons (-CH₃): triplet, δ ≈ 1.3 ppm. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O): δ ≈ 154 ppm; Pyridine ring carbons: δ ≈ 110-150 ppm; Methylene carbon (-CH₂-): δ ≈ 61 ppm; Methyl carbon (-CH₃): δ ≈ 14 ppm. |
| IR Spectroscopy (KBr) | Strong absorption band for the carbonyl group (C=O) in the range of 1700–1750 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-N and C-O stretching vibrations in the fingerprint region. |
| Mass Spectrometry (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z = 167.08. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2-aminopyridine and ethyl chloroformate.
Caption: Synthesis workflow for this compound.
Logical Relationship of Synthesis Methods
This diagram illustrates the two primary synthetic routes to this compound.
Caption: Synthetic routes to this compound.
References
"Ethyl pyridin-2-ylcarbamate" molecular structure and IUPAC name
This technical guide provides a comprehensive overview of Ethyl pyridin-2-ylcarbamate, detailing its molecular structure, IUPAC name, physicochemical properties, and key experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and IUPAC Name
This compound is a chemical compound belonging to the carbamate family. It features an ethyl ester group linked to a carbamic acid moiety, which is in turn attached to a pyridine ring at the second position.
-
IUPAC Name: this compound
-
Canonical SMILES: CCOC(=O)NC1=NC=CC=C1
-
InChI: InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)[1]
The molecular structure consists of a central pyridine ring with a carbamate functional group attached to the carbon atom at position 2. The carbamate itself is composed of an ethyl group connected to a carbonyl group, which is then bonded to a nitrogen atom.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. For context, properties of a structurally similar compound, ethyl N-(5-chloropyridin-2-yl)carbamate, are also included where direct data is limited.
| Property | Value | Reference |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Purity | Min. 95% | [1] |
| Solubility | Moderately soluble in polar organic solvents (e.g., acetonitrile, dimethylformamide); poorly soluble in water (<1 mg/mL at 25°C) (Data for ethyl N-(5-chloropyridin-2-yl)carbamate). | [3] |
| Stability | The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments (Inference from analogous compounds). | [3] |
| Melting Point | Melting points for analogous carbamates range between 90–120°C (Precise value for this compound is unreported). | [3] |
Experimental Protocols: Synthesis
A novel and environmentally friendly catalyst-free method for the synthesis of N-pyridin-2-yl carbamates has been developed.[4] This approach utilizes easily accessible N-hetaryl ureas and alcohols, proceeding through an intermediate isocyanate formation.[4]
Catalyst-Free Synthesis from N-Hetaryl Urea and Ethanol:
-
Reactants:
-
N-(pyridin-2-yl)urea
-
Ethanol (absolute)
-
-
Procedure:
-
A mixture of N-(pyridin-2-yl)urea and an excess of absolute ethanol is placed in a sealed reaction vessel.
-
The mixture is heated to a specified temperature (e.g., 120-150 °C) and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified. Purification can be achieved through column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
-
Reaction Mechanism: The reaction is proposed to proceed through the thermal decomposition of the N-hetaryl urea to form a hetaryl isocyanate intermediate. This intermediate then reacts with the alcohol (ethanol) to form the final carbamate product.[4]
Visualization of Synthesis Workflow
The following diagram illustrates the catalyst-free synthesis process of this compound.
Caption: Catalyst-free synthesis workflow for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [oakwoodchemical.com]
- 3. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 4. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Pyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Ethyl pyridin-2-ylcarbamate. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed experimental protocols for determining these critical physicochemical properties, drawing upon established methods for analogous carbamate and pyridine-containing compounds.
Introduction to this compound
This compound is a molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a carbamate linkage to a pyridine ring, suggests potential applications where modulation of biological activity is desired. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and development as a potential therapeutic agent or chemical probe.
Solubility Profile
To ascertain the precise solubility, standardized experimental protocols should be employed.
Table 1: Anticipated Solubility Data for this compound
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Water (pH 7.4) | 25 | Low |
| Phosphate Buffered Saline (PBS) | 25 | Low |
| Ethanol | 25 | Moderate to High |
| Methanol | 25 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | 25 | High |
| Acetonitrile | 25 | Moderate |
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1]
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol)
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and clarify it by centrifugation or filtration to remove any undissolved solid.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method.
-
The experiment should be performed in triplicate for each solvent.
Stability Profile
The stability of this compound is dictated by its carbamate functional group, which is known to be susceptible to hydrolysis, particularly under acidic or basic conditions. The pyridine moiety can also influence the molecule's stability.
Table 2: Anticipated Stability Data for this compound
| Condition | Stressor | Expected Outcome |
| Hydrolytic | 0.1 M HCl, 60°C | Degradation |
| Hydrolytic | pH 7.4 Buffer, 60°C | Slow Degradation |
| Hydrolytic | 0.1 M NaOH, 60°C | Rapid Degradation |
| Oxidative | 3% H₂O₂, RT | Potential Degradation |
| Thermal | 80°C (Solid) | Potential Degradation |
| Photolytic | UV/Vis light | Potential Degradation |
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[2]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature, taking samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light, and analyze at different time intervals.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) and analyze for degradation products over time.
-
Photostability: Expose a solution of the compound to controlled UV and visible light conditions as per ICH Q1B guidelines and analyze for degradation.
For all studies, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a new chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While specific quantitative data for the solubility and stability of this compound are currently limited, this guide provides a framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to support the advancement of this compound in their respective fields. The anticipated susceptibility of the carbamate linkage to hydrolysis underscores the importance of conducting thorough stability studies to ensure the integrity and efficacy of any potential formulations.
References
Spectroscopic Profile of Ethyl Pyridin-2-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl Pyridin-2-ylcarbamate, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound.
Molecular Structure and Properties
This compound possesses the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a pyridine ring linked to an ethyl carbamate moiety, gives rise to a distinct spectroscopic fingerprint.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. This data is compiled based on the analysis of closely related analogs, such as Ethyl N-(5-chloropyridin-2-yl)carbamate, and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Pyridine H-6 |
| ~7.6 - 7.8 | t | 1H | Pyridine H-4 |
| ~7.0 - 7.2 | d | 1H | Pyridine H-3 |
| ~6.8 - 7.0 | t | 1H | Pyridine H-5 |
| ~4.2 - 4.3 | q | 2H | -O-CH₂ -CH₃ |
| ~1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |
| ~8.5 - 9.5 | br s | 1H | NH |
¹³C NMR (Carbon-13) Data
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C =O (Carbamate) |
| ~152 | Pyridine C -2 |
| ~148 | Pyridine C -6 |
| ~138 | Pyridine C -4 |
| ~119 | Pyridine C -5 |
| ~112 | Pyridine C -3 |
| ~61 | -O-CH₂ -CH₃ |
| ~15 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Carbamate) |
| ~1600, ~1470, ~1430 | Medium to Strong | Pyridine Ring C=C and C=N Stretches |
| ~1220 | Strong | C-O Stretch |
| ~770 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular Ion) |
| 121 | [M - OCH₂CH₃]⁺ |
| 94 | [M - COOCH₂CH₃]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
References
Ethyl Pyridin-2-ylcarbamate: A Technical Guide to its Biological Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pyridin-2-ylcarbamate and its derivatives represent a class of heterocyclic compounds with a range of documented biological activities. While comprehensive data on the parent compound remains limited, its structural motifs are integral to derivatives exhibiting significant anticancer, antimitotic, and antimicrobial properties. This technical guide synthesizes the available information on the mechanism of action of this compound and its analogues, focusing on established cellular targets and signaling pathways. It provides a consolidated view of quantitative biological data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug development efforts.
Core Biological Activities and Mechanisms of Action
The biological effects of compounds based on the this compound scaffold are primarily attributed to two key areas: disruption of microtubule dynamics in cancer cells and induction of oxidative stress, a general characteristic of the carbamate class of compounds.
Anticancer and Antimitotic Activity: Tubulin Binding
A significant body of research points to the potent antimitotic activity of this compound derivatives. The primary mechanism of action for the anticancer effects of these compounds is the inhibition of tubulin polymerization . By binding to cellular tubulin, these molecules disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death) in cancerous cells.[1]
Structure-activity relationship studies have revealed that the carbamate group is essential for this activity. While replacement of the ethyl group with a methyl group does not significantly alter the cytotoxic effects, substitution with bulkier aliphatic groups leads to a reduction in activity.[1]
General Carbamate Toxicity: Oxidative Stress and the Nrf2 Signaling Pathway
Carbamates as a chemical class are known to induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] While not yet specifically demonstrated for this compound, this general mechanism is a plausible contributor to its biological effects.
The cellular defense against oxidative stress is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding with Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription to protect the cell from damage.[2][3]
Some carbamates have been shown to inhibit this protective pathway, thereby exacerbating oxidative stress and leading to cytotoxicity. This includes depletion of intracellular glutathione (GSH) and collapse of the mitochondrial membrane potential.[3]
Quantitative Biological Data
| Compound Derivative | Biological Activity | Target Organism/Cell Line | IC50 / MIC Value | Reference |
| Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | Antimicrobial | MRSA | 2 µg/mL | [4] |
| Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | Antimicrobial | E. faecium | 2 µg/mL | [4] |
| Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | Anticancer | MCF-7 | Low µM range | [4] |
| Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate and its analogues (in vitro) | Cytotoxicity | Leukemia L1210 | < 1 nM | [5] |
Signaling Pathways and Experimental Workflows
Nrf2-ARE Signaling Pathway
The following diagram illustrates the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress that can be affected by carbamate compounds.
Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.
General Synthetic Workflow for Ethyl Carbamate Derivatives
The synthesis of ethyl carbamate derivatives often involves the reaction of an amino-substituted heterocyclic compound with ethyl chloroformate. The following diagram outlines a generalized experimental workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of ethyl carbamate derivatives.
Experimental Protocols
Synthesis of Ethyl (2-hydroxypropyl)carbamate
This protocol details the synthesis of a simple ethyl carbamate derivative from an amino alcohol, illustrating a common method for introducing the ethyl carbamate moiety.[6]
Materials and Equipment:
-
Reagents: 1-Amino-2-propanol, Ethyl chloroformate, Triethylamine, Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated aqueous NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, Dropping funnel, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve 1-amino-2-propanol (0.1 mol) and triethylamine (0.11 mol) in anhydrous dichloromethane (100 mL). Cool the mixture to 0°C using an ice bath.
-
Addition of Ethyl Chloroformate: Dissolve ethyl chloroformate (0.1 mol) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel. Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Isolation: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
In Vitro Antimicrobial Activity Assay (Agar Diffusion Method)
This protocol outlines a general method for assessing the antimicrobial activity of synthesized compounds.[7]
Materials and Equipment:
-
Reagents: Test compounds, Standard antibiotic (e.g., Gentamycin), DMSO (solvent), Nutrient agar, Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli).
-
Equipment: Petri dishes, Autoclave, Incubator, Micropipettes, Sterile paper discs.
Procedure:
-
Media Preparation: Prepare nutrient agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard). Spread the bacterial suspension evenly over the surface of the agar plates.
-
Compound Application: Prepare stock solutions of the test compounds and standard antibiotic in DMSO. Impregnate sterile paper discs with known concentrations of the test compounds and the standard. A disc impregnated with DMSO serves as a negative control.
-
Incubation: Place the discs on the surface of the inoculated agar plates. Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. Compare the zone sizes of the test compounds to the standard antibiotic.
Conclusion and Future Directions
This compound serves as a foundational scaffold for a variety of biologically active molecules. The primary, well-documented mechanism of action for its derivatives, particularly in the context of cancer, is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Additionally, the general toxicological profile of carbamates suggests a potential role for oxidative stress and modulation of the Nrf2 pathway, although this requires specific investigation for this compound and its direct analogues.
Future research should focus on several key areas:
-
Elucidation of the specific biological targets of the parent this compound to differentiate its activity from its more complex derivatives.
-
Quantitative analysis (IC50, Ki) of the parent compound against a panel of cancer cell lines and microbial strains.
-
Investigation into the role of the Nrf2 pathway in the cytotoxicity of this compound to determine if this is a relevant mechanism of action.
-
Further structure-activity relationship studies to optimize the scaffold for enhanced potency and selectivity against specific biological targets.
This guide provides a comprehensive overview based on the current scientific literature, offering a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its derivatives.
References
- 1. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | 1351605-26-9 | Benchchem [benchchem.com]
- 5. Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
An In-depth Technical Guide to Ethyl Pyridin-2-ylcarbamate Derivatives and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl pyridin-2-ylcarbamate derivatives, focusing on their synthesis, and a detailed analysis of their basic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, offering insights into the chemical characteristics that influence the biological activity of this class of compounds.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological potential. The core structure, featuring a pyridine ring linked to a carbamate functional group, serves as a versatile scaffold for the development of novel therapeutic agents. The basicity of the pyridine nitrogen is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of these molecules, including their solubility, membrane permeability, and interaction with biological targets. This guide explores the synthesis of these derivatives and provides a detailed examination of the factors governing their basicity, supplemented by established experimental protocols for pKa determination.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and straightforward approach involves the reaction of 2-aminopyridine with ethyl chloroformate. Another innovative, catalyst-free method utilizes the reaction of N-hetaryl ureas with alcohols, proceeding through an isocyanate intermediate.
A general synthetic scheme starting from 2-aminopyridine is presented below. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of this compound.
A catalyst-free approach for the synthesis of N-pyridin-2-yl carbamates has also been described, which involves the reaction of N-hetaryl ureas with alcohols. This method is noted for being environmentally friendly and yields a wide range of substituted carbamates with good to high yields (48–94%).[1] The reaction is proposed to proceed through the formation of a hetaryl isocyanate intermediate.[1]
Basic Properties of this compound Derivatives
The basicity of this compound derivatives is primarily attributed to the lone pair of electrons on the pyridine ring's nitrogen atom. The availability of this lone pair for protonation is significantly influenced by the electronic effects of the substituents on both the pyridine ring and the carbamate group.
Factors Influencing Basicity
The basicity of these compounds is a fine balance of inductive and resonance effects. The parent molecule for this class of compounds is 2-aminopyridine. The introduction of an ethyl carbamate group (-NHCOOEt) at the 2-position of the pyridine ring has a profound impact on the basicity of the pyridine nitrogen.
-
Inductive Effect : The carbamate group is strongly electron-withdrawing due to the presence of the carbonyl group and the electronegative oxygen atom. This inductive effect pulls electron density away from the pyridine ring, thereby decreasing the electron density on the pyridine nitrogen and making it less basic.
-
Resonance Effect : The lone pair of the exocyclic nitrogen of the carbamate group can be delocalized into the carbonyl group, which in turn can affect the aromatic system of the pyridine ring.
Compared to 2-aminopyridine, this compound is expected to be significantly less basic. The pKa of the conjugate acid of 2-aminopyridine is 6.86, while the pKa of the conjugate acid of pyridine is 5.5.[2][3] The amino group in 2-aminopyridine is electron-donating by resonance, which increases the basicity of the pyridine nitrogen compared to pyridine itself. Conversely, the N-ethoxycarbonyl group is electron-withdrawing, which will lower the basicity of the pyridine nitrogen to a value below that of pyridine.
Quantitative Basicity (pKa Values)
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Pyridine | C₅H₅N | 5.5 | [2][3] |
| 2-Aminopyridine | C₅H₆N₂ | 6.86 | [2][3] |
| 4-Aminopyridine | C₅H₆N₂ | 9.17 | [2][3] |
| Aniline | C₆H₇N | 4.6 | [2][3] |
The significantly higher basicity of 4-aminopyridine compared to 2-aminopyridine highlights the influence of the substituent's position. For this compound, the electron-withdrawing nature of the carbamate group is expected to result in a pKa value lower than 5.5.
Experimental Protocols for Basicity Determination
The determination of pKa values is crucial for understanding the ionization behavior of drug candidates. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.
Potentiometric Titration
Potentiometric titration is a widely used method for pKa determination due to its simplicity and accuracy.[4] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest and monitoring the resulting change in pH.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the this compound derivative (e.g., 1 mM) in deionized water or a suitable co-solvent if the compound has low aqueous solubility.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).[5][6]
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5][6]
-
Titration Procedure:
-
Place a known volume of the sample solution into a temperature-controlled vessel.
-
Add the ionic strength adjuster.
-
If the sample is a base, titrate with the standardized strong acid solution. Add the titrant in small, precise increments.
-
After each addition, allow the pH to stabilize before recording the value.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[7]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).[7]
-
Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant volume of the stock solution to ensure the same total concentration of the compound.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 230-500 nm).[7]
-
Record the spectrum of a blank (buffer without the compound) for each pH value.
-
-
Data Analysis:
-
Correct the spectra by subtracting the absorbance of the corresponding blank.
-
Select a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.
-
Plot the absorbance at the selected wavelength against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis and basic properties of this compound derivatives. While the synthesis of these compounds is well-established, a comprehensive quantitative analysis of their basicity is an area that warrants further investigation. The provided experimental protocols for pKa determination offer a robust framework for researchers to characterize novel derivatives in this class. A thorough understanding of the basicity of these compounds is essential for the rational design of new drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. Future work should focus on the systematic evaluation of the pKa values of a library of substituted this compound derivatives to establish clear structure-basicity relationships.
References
- 1. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl pyridin-2-ylcarbamate" potential as a building block in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive core for designing molecules that interact with various biological targets. When combined with a carbamate functional group, the resulting pyridin-2-ylcarbamate moiety offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it a valuable building block for the development of novel therapeutics. This technical guide explores the potential of ethyl pyridin-2-ylcarbamate as a foundational structure in medicinal chemistry, with a particular focus on its application in the discovery of novel anticancer agents.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogues can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the pyridine ring. Two primary approaches are highlighted here: the classical reaction with ethyl chloroformate and a more contemporary catalyst-free method involving pyridin-2-yl ureas.
Experimental Protocols
Method 1: Reaction of 2-Aminopyridine with Ethyl Chloroformate
This is a direct and widely used method for the formation of the carbamate.
-
Materials:
-
2-Aminopyridine
-
Ethyl chloroformate
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous benzene or other suitable aprotic solvent
-
Hydrochloric acid (dilute)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-aminopyridine in a mixture of anhydrous pyridine and anhydrous benzene in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Method 2: Catalyst-Free Reaction of N-Pyridin-2-yl Urea with Ethanol
This modern approach avoids the use of corrosive reagents like chloroformates and proceeds through an in-situ generated isocyanate intermediate.[2][3]
-
Step 1: Synthesis of N,N-dialkyl-N'-(pyridin-2-yl)urea
-
Step 2: Reaction with Alcohol
-
Materials:
-
N,N-dialkyl-N'-(pyridin-2-yl)urea
-
Ethanol (or other desired alcohol)
-
High-boiling point solvent (e.g., DMF or chlorobenzene, if necessary)
-
-
Procedure:
-
In a sealed reaction vessel, dissolve the N,N-dialkyl-N'-(pyridin-2-yl)urea in an excess of ethanol.
-
Heat the mixture to a temperature sufficient to induce the elimination of the dialkylamine and formation of the pyridin-2-yl isocyanate intermediate, which is then trapped by the alcohol. Temperatures of 120°C are often employed.[5]
-
The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, the excess alcohol and solvent (if used) are removed under reduced pressure.
-
The resulting this compound can be purified by standard methods. This catalyst-free method is environmentally friendly and suitable for a wide range of substituted pyridin-2-yl ureas and various alcohols, with yields reported to be in the range of 48-94%.[2][3]
-
-
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Inhibition of Tubulin Polymerization
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic process of microtubule polymerization and depolymerization is crucial for the segregation of chromosomes during mitosis. Disruption of this process leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6] Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, target tubulin.
Compounds incorporating the pyridin-2-ylcarbamate scaffold have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[7] This leads to a disruption of the microtubule network, mitotic arrest, and ultimately, cancer cell death.
Below is a diagram illustrating the tubulin polymerization pathway and the inhibitory action of pyridin-2-ylcarbamate derivatives.
References
- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Ethyl Pyridin-2-ylcarbamate: A Technical Review of a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pyridin-2-ylcarbamate is a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, and physicochemical properties. While information on the specific discovery and biological activity of the unsubstituted parent compound is limited in the public domain, this document explores the known characteristics of this compound and provides context through the activities of structurally related derivatives. This guide aims to serve as a valuable resource for researchers utilizing this compound in synthetic methodologies and exploring its potential in drug discovery programs.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Similarly, the carbamate functional group is a common motif in medicinal chemistry, known for its role in improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The combination of these two moieties in this compound results in a molecule with potential for diverse applications, primarily as a versatile intermediate in the synthesis of more complex molecular architectures.
Physicochemical Properties
While extensive experimental data for the unsubstituted this compound is not widely published, its basic physicochemical properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Likely soluble in a range of organic solvents | Inferred from related compounds |
| Stability | The carbamate linkage may be susceptible to hydrolysis under strong acidic or basic conditions. | Inferred from related compounds |
Synthesis of this compound
The synthesis of N-aryl and N-heteroaryl carbamates is a well-established area of organic chemistry. For this compound, several synthetic routes can be envisaged, with the most common being the reaction of 2-aminopyridine with an ethylating agent for the carbamate formation.
Catalyst-Free Synthesis from Hetaryl Ureas and Alcohols
A novel and environmentally friendly approach involves the catalyst-free reaction of N-hetaryl ureas with alcohols. This method proceeds through the in-situ formation of a hetaryl isocyanate intermediate.
Experimental Protocol:
A general procedure for this type of reaction is as follows:
-
To a solution of the corresponding N-hetaryl urea in a suitable high-boiling solvent (e.g., toluene, xylene), add an excess of ethanol.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Catalyst-free synthesis of this compound.
Reaction of 2-Aminopyridine with Ethyl Chloroformate
A more traditional and direct method involves the acylation of 2-aminopyridine with ethyl chloroformate. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Dissolve 2-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Synthesis via acylation of 2-aminopyridine.
Biological Activity and Potential Applications
There is a notable lack of specific biological activity data for the unsubstituted this compound in the public domain. However, the broader classes of pyridine and carbamate derivatives are well-represented in drug discovery literature, exhibiting a wide range of biological activities.
It is important to emphasize that the biological activities of substituted derivatives cannot be directly extrapolated to the parent compound. Structure-activity relationship (SAR) studies are crucial to determine the effect of substituents on the biological profile of a molecule.
Conclusion
This compound is a readily accessible synthetic intermediate with potential for use in the construction of more complex, biologically active molecules. While its own biological profile is not extensively documented, the prevalence of the pyridine and carbamate moieties in medicinal chemistry suggests that derivatives of this compound could be of significant interest. This technical guide has summarized the available information on its synthesis and properties, providing a foundation for researchers working with this versatile building block. Further investigation into the biological activities of this compound and its simple derivatives is warranted to fully explore its potential in drug discovery and development.
Ethyl Pyridin-2-ylcarbamate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pyridin-2-ylcarbamate is a chemical compound utilized in various research and development applications. Due to its classification as a substance harmful if swallowed and a suspected carcinogen, stringent safety and handling protocols are imperative to minimize exposure and ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the known hazards, safety precautions, and handling procedures for this compound. It includes detailed information on physical and chemical properties, toxicity, personal protective equipment, engineering controls, spill management, and waste disposal. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely within a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Carcinogenicity (Category 1B), H350: May cause cancer.[1]
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Signal Word: Danger
Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H350: May cause cancer.[1]
Precautionary Statements:
-
Prevention:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 48-50 °C (118-122 °F) | |
| Boiling Point | 182-184 °C (360-363 °F) | |
| Solubility | Soluble in water. | [3] |
| Vapor Pressure | Not available | |
| Density | Not available | |
| Flash Point | Not available | |
| Auto-ignition Temperature | Not available |
Toxicological Information
The primary toxicological concerns for this compound are its acute oral toxicity and its carcinogenicity.
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral LD50 | 300 - 2000 mg/kg (for similar carbamates) | Rat | [4] |
| Acute Dermal LD50 | > 5000 mg/kg (for similar carbamates) | Rat | [4] |
| Carcinogenicity | Classified as a Group 2A carcinogen (probable human carcinogen) by IARC (for ethyl carbamate). | [5] | |
| Germ Cell Mutagenicity | No data available. | ||
| Reproductive Toxicity | No data available. |
Experimental Protocols for Safe Handling
Due to the carcinogenic nature of this compound, all work with this compound must be conducted with strict adherence to safety protocols to minimize exposure.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: The laboratory must be well-ventilated with a minimum of 10-12 air changes per hour.
-
Designated Area: A specific area within the laboratory should be designated for working with carcinogens. This area should be clearly marked with warning signs.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Double gloving with nitrile gloves (minimum 4 mil thickness) is required. Change gloves immediately if contaminated.[6] |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn. |
| Lab Coat | A dedicated, buttoned lab coat, preferably disposable, should be worn. Do not wear outside the laboratory. |
| Respiratory Protection | For procedures with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary. |
Weighing and Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.
-
-
Weighing:
-
Tare the balance with a weigh boat inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Minimize the creation of dust.
-
Close the primary container immediately after use.
-
-
Transfer and Dissolution:
-
If preparing a solution, add the solvent to the container with the weighed compound inside the fume hood.
-
Ensure the container is securely capped before removing it from the fume hood.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment with a suitable decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials (gloves, weigh boats, absorbent paper) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Spill and Emergency Procedures
Spill Cleanup Workflow
Caption: Workflow for responding to a spill of this compound.
Detailed Spill Protocol:
-
Immediate Actions:
-
Evacuate the immediate spill area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large, involves a significant release of dust, or if there is a fire, evacuate the laboratory and call emergency services.
-
-
Cleanup (for small, manageable spills by trained personnel):
-
Don appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
For a solid spill, gently cover the powder with a wet paper towel or other absorbent material to prevent it from becoming airborne.[8][9]
-
Carefully scoop the material into a designated hazardous waste container using a plastic scoop.[9]
-
Clean the spill area with a decontaminating solution, working from the outside in.
-
Place all contaminated materials, including PPE, into a sealed hazardous waste bag.
-
-
Post-Cleanup:
-
Wash hands and any exposed skin thoroughly.
-
Report the incident to the appropriate safety officer.
-
Restock the spill kit.
-
Waste Disposal
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids (gloves, weigh boats, absorbent paper, etc.) in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Storage and Incompatibility
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11] The storage area should be locked and accessible only to authorized personnel.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
First Aid Measures
-
In case of Ingestion:
-
Rinse mouth with water.
-
Call a POISON CENTER or doctor/physician immediately.
-
Do NOT induce vomiting.
-
-
In case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
-
-
In case of Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
-
-
In case of Inhalation:
Logical Relationship for Hazard Control
The following diagram illustrates the hierarchy of controls for managing the risks associated with this compound.
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
Conclusion
This compound presents significant health risks, including acute toxicity and carcinogenicity. A thorough understanding and strict implementation of the safety and handling procedures outlined in this guide are essential for mitigating these risks. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can work safely with this compound. Continuous vigilance and a strong safety culture are paramount in any laboratory setting where hazardous chemicals are used.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound [oakwoodchemical.com]
- 3. Ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate(56995-20-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Ethyl Pyridin-2-ylcarbamate from 2-Aminopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl pyridin-2-ylcarbamate, a valuable intermediate in pharmaceutical and medicinal chemistry. The synthesis is achieved through the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base. This method offers a straightforward and efficient route to the desired carbamate. Included are comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.
Introduction
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functional group is a common motif in pharmacologically active compounds. The synthesis from readily available 2-aminopyridine and ethyl chloroformate is a common and effective method for the preparation of this intermediate. The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme
The synthesis of this compound from 2-aminopyridine is depicted in the following reaction scheme:
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for two common protocols for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | ||
| 2-Aminopyridine | 1.0 eq | 1.0 eq |
| Ethyl Chloroformate | 1.1 eq | 1.2 eq |
| Base | Pyridine (solvent) | Triethylamine (1.5 eq) |
| Solvent | Pyridine | Tetrahydrofuran (THF) |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 12 hours | 4 hours |
| Product | ||
| Product Name | This compound | This compound |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol |
| Yield and Purity | ||
| Yield | ~85% | ~90% |
| Purity (by NMR) | >95% | >97% |
Experimental Protocols
Protocol 1: Synthesis in Pyridine
This protocol utilizes pyridine as both the solvent and the base.
Materials:
-
2-Aminopyridine
-
Ethyl chloroformate
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis with Triethylamine in THF
This protocol uses triethylamine as the base and tetrahydrofuran (THF) as the solvent.
Materials:
-
2-Aminopyridine
-
Ethyl chloroformate
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C, add ethyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain this compound.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Predicted)
Based on analogous compounds, the following characteristic spectral data are expected for this compound:
-
¹H NMR: Aromatic protons on the pyridine ring are expected to resonate between δ 7.0 and 8.5 ppm. The ethyl group's methylene protons should appear as a quartet around δ 4.2 ppm, and the methyl protons as a triplet around δ 1.3 ppm.[1]
-
¹³C NMR: The carbonyl carbon of the carbamate is expected to appear around δ 154 ppm. Aromatic carbons will be in the range of δ 110-150 ppm. The ethyl group carbons will be at approximately δ 61 ppm (-CH₂-) and δ 14 ppm (-CH₃-).
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) of the carbamate is expected in the range of 1700–1750 cm⁻¹.[1]
-
Mass Spectrometry: The exact mass would be 166.0742 g/mol for C₈H₁₀N₂O₂.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl chloroformate is corrosive and lachrymatory; handle with care.
-
Pyridine and triethylamine are flammable and have strong odors.
Conclusion
The synthesis of this compound from 2-aminopyridine and ethyl chloroformate is a robust and high-yielding reaction. The two protocols provided offer flexibility in the choice of base and solvent, both leading to the desired product in good to excellent yields. These detailed application notes and protocols should serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.
References
Ethyl Pyridin-2-ylcarbamate: A Versatile Reagent in Organic Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Application Note: Ethyl pyridin-2-ylcarbamate is a versatile bifunctional molecule utilized in organic synthesis as a protecting group for 2-aminopyridine, a precursor for the synthesis of various heterocyclic compounds, and as a directing group in electrophilic aromatic substitution reactions. Its strategic application allows for the regioselective functionalization of the pyridine ring, making it a valuable tool in the construction of complex molecules, including those with potential pharmaceutical applications.
Synthesis of this compound
This compound can be reliably synthesized through two primary methods: the reaction of 2-aminopyridine with ethyl chloroformate and a catalyst-free approach from N-pyridin-2-yl ureas.
Synthesis from 2-Aminopyridine and Ethyl Chloroformate
This is the most direct and common method for the preparation of this compound. The reaction involves the acylation of the amino group of 2-aminopyridine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for a similar reaction suggests the following procedure.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Addition of Base: Add a base (1.1-1.2 eq.), such as pyridine or triethylamine, to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., pyridinium hydrochloride). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Catalyst-Free Synthesis from N-Pyridin-2-yl Ureas
An environmentally friendly alternative involves the reaction of N-pyridin-2-yl ureas with ethanol. This method avoids the use of phosgene derivatives like ethyl chloroformate. The reaction proceeds through the in situ formation of a pyridin-2-yl isocyanate intermediate.[2][3]
Reaction Scheme:
Experimental Protocol:
A general procedure for this type of reaction is as follows:[2][3]
-
Reaction Setup: In a sealed tube, dissolve the N-pyridin-2-yl urea (1.0 eq.) in an excess of ethanol, which acts as both the solvent and the reagent.
-
Reaction: Heat the mixture at a specified temperature (typically 100-150 °C) for several hours. Monitor the reaction by TLC or GC-MS.
-
Isolation: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired this compound.
Table 1: Synthesis of Substituted N-Pyridin-2-yl Carbamates from Ureas [2]
| Entry | Pyridin-2-yl Urea Substrate | Alcohol | Product | Yield (%) |
| 1 | N,N-Dimethyl-N'-(pyridin-2-yl)urea | Ethanol | This compound | 92 |
| 2 | N,N-Dimethyl-N'-(5-methylpyridin-2-yl)urea | Ethanol | Ethyl 5-methylpyridin-2-ylcarbamate | 85 |
| 3 | N,N-Dimethyl-N'-(5-chloropyridin-2-yl)urea | Ethanol | Ethyl 5-chloropyridin-2-ylcarbamate | 88 |
| 4 | N,N-Dimethyl-N'-(pyridin-2-yl)urea | Methanol | Mthis compound | 94 |
| 5 | N,N-Dimethyl-N'-(pyridin-2-yl)urea | Isopropanol | Isopropyl pyridin-2-ylcarbamate | 78 |
Applications in Organic Synthesis
Protecting Group for 2-Aminopyridine
The ethylcarbamate group serves as an effective protecting group for the nucleophilic amino group of 2-aminopyridine. This protection allows for selective reactions at other positions of the pyridine ring that would otherwise be complicated by the reactivity of the amino group.
Protection and Deprotection Workflow:
Experimental Protocol for Deprotection (Hydrolysis):
A general procedure for the hydrolysis of carbamates can be adapted for the deprotection of this compound.
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Hydrolysis:
-
Acidic Conditions: Add an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and heat the mixture to reflux.
-
Basic Conditions: Add an aqueous solution of a strong base (e.g., NaOH, KOH) and heat the mixture to reflux.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Acidic Conditions: Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃, NaOH). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Conditions: Cool the reaction mixture and neutralize with an acid (e.g., HCl). Extract the product with a suitable organic solvent.
-
-
Isolation and Purification: Wash the organic extract with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude 2-aminopyridine derivative by column chromatography or recrystallization.
Directed ortho-Metalation (DoM) Reagent
The carbamate group is a powerful directed ortho-metalation group (DMG). In this compound, the carbamate functionality can direct the deprotonation of the adjacent C-3 position of the pyridine ring using a strong base, such as sec-butyllithium in the presence of TMEDA. The resulting lithiated species can then be quenched with various electrophiles to introduce substituents regioselectively at the C-3 position.
Directed ortho-Metalation Workflow:
Experimental Protocol for Directed ortho-Metalation and Iodination:
The following is a general procedure based on protocols for directed ortho-metalation of similar carbamate-containing aromatic compounds.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.2 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., iodine, 1.2 eq., in anhydrous THF) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 3-substituted this compound.
Table 2: Potential Electrophiles for Quenching the Lithiated Intermediate
| Electrophile | Product Functional Group |
| I₂ | Iodo |
| MeI | Methyl |
| DMF | Formyl |
| CO₂ (dry ice) | Carboxylic acid |
| RCHO | Secondary alcohol |
| R₂CO | Tertiary alcohol |
| Me₃SiCl | Trimethylsilyl |
Safety Information
-
This compound: Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.
-
Ethyl Chloroformate: Highly toxic, corrosive, and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
sec-Butyllithium: Pyrophoric and highly reactive. Handle under an inert atmosphere using appropriate techniques for air- and moisture-sensitive reagents.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility as a protecting group and a directed ortho-metalation group provides a powerful strategy for the regioselective functionalization of the 2-aminopyridine scaffold. The straightforward synthesis and the ability to introduce a wide range of substituents make it an important tool for the construction of complex nitrogen-containing heterocyclic molecules relevant to medicinal chemistry and materials science.
References
- 1. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 2. Nucleophilic displacement of N-aryl and heteroaryl groups. Part 5. Conversion of 2-aminopyridines into 2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Ethyl Pyridin-2-ylcarbamate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyridin-2-ylcarbamate and its derivatives have emerged as a versatile scaffold in the design and synthesis of novel anticancer agents. This structural motif has been successfully incorporated into molecules targeting various key pathways involved in cancer progression, including tubulin polymerization, histone deacetylase (HDAC) activity, and protein kinase signaling. This document provides a comprehensive overview of the applications of this compound in anticancer drug discovery, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.
I. Mechanisms of Action and Target Pathways
Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives bind to tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[1]
-
Histone Deacetylase (HDAC) Inhibition: The pyridine and carbamate moieties can serve as key pharmacophoric features for interacting with the active site of HDAC enzymes. Inhibition of HDACs leads to the hyperacetylation of histones and other proteins, resulting in the reactivation of tumor suppressor genes and cell cycle arrest.
-
Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors. By modifying the ethyl carbamate and other positions of the scaffold, researchers have developed potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis and proliferation.[2]
II. Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various reported derivatives incorporating the this compound or related pyridinyl-carbamate/urea scaffold.
Table 1: Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| (S)-1 | L1210 | 0.03 | [3] |
| EAPC-20 | SK-LMS-1 | Not Specified | [4] |
| EAPC-24 | RD | Not Specified | [4] |
Table 2: HDAC Inhibitors
| Compound ID | HDAC Isoform | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| 11d | HDAC1 | 0.5 | U937 | Not Specified | [5] |
| 12d | HDAC3 | 113 | U937 | Not Specified | [5] |
| 7b | HDAC2 | Not Specified | - | - | [6] |
Table 3: Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | VEGFR-2 | 3.93 | MCF-7 | 0.11 (72h) | [2] |
| 8b | VEGFR-2 | 5.0 | - | - | [2] |
| Compound 19 | HPK1 | Not Specified | CT26 | Not Specified | [7] |
III. Experimental Protocols
A. General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired final compound.
Workflow for Synthesis
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
Substituted 2-aminopyridine
-
Ethyl chloroformate
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the substituted 2-aminopyridine (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents) to the solution.
-
Add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired this compound derivative.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
C. Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reconstitute purified tubulin in general tubulin buffer on ice.
-
Prepare the reaction mixture containing tubulin and GTP in a pre-chilled 96-well plate.
-
Add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Initiate the polymerization by raising the temperature to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
D. In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is for measuring the inhibitory activity of compounds against HDAC enzymes.
Workflow for HDAC Inhibition Assay
Caption: Workflow for the fluorometric in vitro HDAC inhibition assay.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing Trichostatin A and trypsin)
-
Test compound and a known HDAC inhibitor (e.g., SAHA) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the HDAC assay buffer.
-
In a 96-well black plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
E. In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compound and a known kinase inhibitor (e.g., sorafenib for VEGFR-2) as a positive control
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well white plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
IV. Signaling Pathway Diagrams
A. Tubulin Polymerization Inhibition Pathway
Caption: Signaling pathway of tubulin polymerization inhibitors.
B. HDAC Inhibition Signaling Pathway
Caption: Signaling cascade following HDAC inhibition.
C. VEGFR-2 Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Application Notes and Protocols for the Use of Ethyl Pyridin-2-ylcarbamate in the Preparation of Antimitotic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl pyridin-2-ylcarbamate serves as a crucial scaffold in the synthesis of a novel class of antimitotic agents. Specifically, derivatives of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate have demonstrated potent activity by targeting tubulin polymerization. These compounds induce mitotic arrest in cancer cells, ultimately leading to apoptosis. This document provides an overview of the synthesis, biological activity, and relevant protocols for the evaluation of these compounds. The ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been shown to bind to cellular tubulin, leading to an accumulation of cells in mitosis and exhibiting cytotoxic activity against various cancer cell lines.
Data Presentation
The cytotoxic effects of various ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: In Vitro Cytotoxicity of Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate Analogs
| Compound ID | Modifications | Cell Line | IC50 (µM) |
| 1a | Racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate | L1210 Leukemia | Potent |
| (S)-1a | S-isomer of 1a | L1210 Leukemia | More Potent than (R)-isomer |
| (R)-1a | R-isomer of 1a | L1210 Leukemia | Less Potent than (S)-isomer |
| NSC 370147 | A 1-deaza-7,8-dihydropteridine derivative | L1210 Leukemia | Highly Active |
| Analog 8 | Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate | P388 Leukemia | Active |
Note: "Potent" indicates significant activity as described in the source, with specific IC50 values often being part of more extensive data sets in the primary literature.
Experimental Protocols
Synthesis of Ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate Derivatives
This protocol describes a general method for the synthesis of the target compounds, starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate.
Step 1: Synthesis of 4-[(2-hydroxyethyl)amino]pyridine Intermediates
-
Reduce α-nitro ketones, α-oximino ketones, or α-nitro alcohols to the corresponding α-amino alcohols.
-
React the resulting α-amino alcohols with ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. This reaction typically proceeds via nucleophilic aromatic substitution of the chlorine atom.
Step 2: Oxidation to Ketone Intermediates (Optional)
-
Oxidize the 4-[(2-hydroxyethyl)amino]pyridines from Step 1 to the corresponding ketones using a suitable oxidizing agent, such as the chromium trioxide-pyridine reagent.
Step 3: Reductive Cyclization
-
Perform a reductive cyclization of the ketone intermediates from Step 2 (or the corresponding oximes) to yield the final ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates. This step involves the reduction of the nitro group to an amino group, which then cyclizes with the ketone (or oxime) functionality.
Note: The specific reaction conditions (solvents, temperatures, reaction times, and purification methods) will vary depending on the specific substituents on the pyrazine ring and should be optimized accordingly.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Test compound dissolved in DMSO
-
Reference compounds (e.g., colchicine, paclitaxel)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate, add the test or reference compound solutions.
-
Add the tubulin solution to each well to a final concentration of 2-3 mg/mL.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., L1210, P388, HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the media and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry for Mitotic Arrest
This protocol is used to quantify the percentage of cells in different phases of the cell cycle and to determine if the test compound induces mitotic arrest (G2/M arrest).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet and adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of antimitotic compounds.
Caption: Proposed signaling pathway for this compound derivatives.
Caption: Structure-Activity Relationships (SAR) of antimitotic compounds.
Catalyst-Free Carbamate Synthesis: Application Notes for "Ethyl Pyridin-2-ylcarbamate" Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the catalyst-free synthesis of carbamates and ureas utilizing "Ethyl pyridin-2-ylcarbamate" as a versatile precursor. This methodology offers a clean and efficient alternative to traditional carbamoylation techniques that often rely on hazardous reagents or expensive catalysts. The protocols provided are designed for ease of use in a research and development setting, particularly in the field of medicinal chemistry and drug discovery where the carbamate moiety is a crucial functional group.[1][2]
Introduction
Carbamates are key structural motifs in a wide array of pharmaceuticals and bioactive molecules, contributing to their therapeutic efficacy and pharmacokinetic properties.[1][2] Traditional methods for carbamate synthesis often involve the use of toxic phosgene derivatives or isocyanates. The use of "this compound" as a precursor presents a safer, catalyst-free approach. The reaction proceeds through the thermal decomposition of the precursor to generate a reactive pyridin-2-yl isocyanate intermediate in situ. This intermediate is then readily trapped by a variety of nucleophiles, including primary and secondary amines, as well as alcohols, to yield the corresponding ureas and carbamates. This method avoids the need to handle toxic isocyanates directly and circumvents the use of metal catalysts, simplifying product purification and reducing potential contamination of biologically active compounds.
Reaction Mechanism
The proposed catalyst-free synthesis of carbamates and ureas from "this compound" proceeds via a two-step mechanism. The first step involves the thermal decomposition of the this compound precursor to generate pyridin-2-yl isocyanate and ethanol. In the second step, the highly electrophilic isocyanate intermediate is trapped by a nucleophile (an amine or an alcohol) to form the final urea or carbamate product.
References
Application Notes: Anti-Fibrotic Activity of Ethyl Pyridin-2-ylcarbamate Analogs
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys.[1][2] This process disrupts normal tissue architecture and can lead to organ failure.[3] The activation of myofibroblasts, primarily from precursor cells like hepatic stellate cells (HSCs) in the liver, is a central event in fibrogenesis, leading to the overproduction of collagen.[4][5] Current therapeutic options for fibrotic diseases are limited, highlighting the urgent need for novel anti-fibrotic agents.[6][7] Pyrimidine and pyridine-containing compounds have emerged as privileged structures in medicinal chemistry, showing potential in the development of new anti-fibrotic drugs.[8][9][10] This document details the anti-fibrotic activity of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to ethyl pyridin-2-ylcarbamate, and provides protocols for their evaluation.
Featured Derivatives and Biological Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic potential against the immortalized rat hepatic stellate cell line (HSC-T6), a key cell type in liver fibrosis.[8][9][10] Several of these compounds demonstrated superior in vitro anti-proliferative activity compared to the established anti-fibrotic drug Pirfenidone.[8][9][10]
The most potent compounds identified were ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) .[8][9][10] These derivatives effectively inhibited the proliferation of HSC-T6 cells and reduced the expression of collagen, a primary component of fibrotic scar tissue.[8][9][10]
Quantitative Data Summary
The anti-proliferative activities of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives against HSC-T6 cells are summarized below. Activity is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Chemical Name | IC₅₀ (µM) against HSC-T6 Cells |
| 12m | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| 12q | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
| 12d | Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | >50 |
| 12g | Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | >50 |
| Pirfenidone | (Positive Control) | >50 |
| Bipy55'DC | (Positive Control) | >50 |
| Data sourced from Molecules 2020, 25(22), 5226.[8][9][10] |
Further studies demonstrated that compounds 12m and 12q also significantly inhibited the expression of Collagen type I alpha 1 (COL1A1) protein and reduced the content of hydroxyproline, a key amino acid in collagen.[8][9][10]
Proposed Mechanism of Action
The primary anti-fibrotic mechanism of these derivatives appears to be the direct inhibition of hepatic stellate cell (HSC) proliferation and the subsequent reduction in collagen synthesis and deposition.[8][9][10] While the precise upstream molecular target was not elucidated, the process of fibrosis is predominantly driven by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][11] TGF-β activation of HSCs leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, including COL1A1.[1][4][11] It is plausible that these ethyl pyridin-2-yl-pyrimidine derivatives interfere with this pathway, leading to the observed downstream effects.
Caption: Proposed anti-fibrotic mechanism via inhibition of HSC proliferation and collagen synthesis.
Experimental Protocols
Detailed methodologies for evaluating the anti-fibrotic activity of this compound analogs are provided below, based on the cited literature.[8][9][10]
Cell Proliferation Assay (IC₅₀ Determination)
This protocol is used to determine the concentration of a compound that inhibits 50% of cell proliferation.
-
Cell Line: Immortalized rat hepatic stellate cells (HSC-T6).
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test Compounds, Pirfenidone (positive control), Cell Counting Kit-8 (CCK-8).
-
Procedure:
-
Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and Pirfenidone in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of test compounds. Include vehicle-only wells as a negative control.
-
Incubate the plates for 48 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
-
Picro-Sirius Red Staining for Collagen
This histological stain is used to visualize collagen deposition in cell culture.
-
Reagents: 4% Paraformaldehyde (PFA), Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid).
-
Procedure:
-
Culture and treat HSC-T6 cells with test compounds (at a concentration below the IC₅₀, e.g., 20 µM) for 48 hours on glass coverslips in a 24-well plate.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.
-
Wash thoroughly with acidified water (0.5% acetic acid in water) to remove unbound dye.
-
Allow the coverslips to air dry, then mount them onto microscope slides.
-
Observe the red-stained collagen fibers under a light microscope and capture images for analysis.
-
Hydroxyproline Assay
This biochemical assay quantifies the total collagen content in the cell culture supernatant by measuring the amount of hydroxyproline, a major component of collagen.
-
Reagents: Hydroxyproline Assay Kit, cell culture supernatant.
-
Procedure:
-
Culture and treat HSC-T6 cells with test compounds for 48 hours.
-
Collect the cell culture medium from each well.
-
Follow the manufacturer's protocol for the Hydroxyproline Assay Kit. This typically involves: a. Hydrolysis of the supernatant samples with concentrated HCl at a high temperature (e.g., 120°C) for several hours to break down collagen into its constituent amino acids. b. Neutralization of the hydrolyzed samples. c. A colorimetric reaction where hydroxyproline reacts with specific reagents (e.g., Chloramine-T and Ehrlich's reagent) to produce a colored product.
-
Measure the absorbance of the colored product at the specified wavelength (e.g., 560 nm).
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
ELISA for Collagen Type I Alpha 1 (COL1A1)
This immunoassay is used to specifically quantify the amount of COL1A1 protein secreted into the cell culture medium.
-
Reagents: ELISA kit for rat COL1A1, cell culture supernatant.
-
Procedure:
-
Culture and treat HSC-T6 cells with test compounds for 48 hours.
-
Collect the cell culture medium and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. The general steps are: a. Add standards and samples to the wells of a microplate pre-coated with a COL1A1 capture antibody. b. Incubate to allow the COL1A1 protein to bind to the antibody. c. Wash the plate to remove unbound substances. d. Add a detection antibody conjugated to an enzyme (e.g., HRP). e. Wash the plate again. f. Add a substrate solution that reacts with the enzyme to produce a colored product. g. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the concentration of COL1A1 in the samples by comparing their absorbance to the standard curve.
-
Experimental Workflow Visualization
The overall workflow for screening and validating the anti-fibrotic potential of new chemical entities is depicted below.
Caption: In vitro workflow for evaluating anti-fibrotic compounds.
References
- 1. Gasotransmitters: Potential Therapeutic Molecules of Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapy of Liver Fibrosis and Hepatitis: Recent Advances [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Treatment of idiopathic pulmonary fibrosis: an update on emerging drugs in phase II & III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pulmonary fibrosis: from mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl Pyridin-2-ylcarbamate Derivatives as Key Intermediates in the Synthesis of Sulfonylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the role of substituted ethyl pyridin-2-ylcarbamate derivatives as pivotal intermediates in the manufacturing of sulfonylurea herbicides, with a specific focus on the synthesis of Nicosulfuron. The protocols provided are based on established synthetic routes and offer guidance for laboratory-scale preparation.
Introduction
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates and their selective action against weeds. A key building block in the synthesis of many of these herbicides is a substituted pyridine ring functionalized with a sulfonylcarbamate group. Specifically, ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate serves as a crucial intermediate in the production of Nicosulfuron, a widely used herbicide for maize crops.[1][2] This document outlines the synthetic pathway to Nicosulfuron, detailing the preparation of the key ethyl carbamate intermediate and its subsequent conversion to the final product. Additionally, the mode of action of sulfonylurea herbicides is described.
Synthesis of Nicosulfuron via an this compound Intermediate
The synthesis of Nicosulfuron from the intermediate, ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate, is a well-established process in agrochemical manufacturing. The overall synthetic strategy involves the reaction of this key intermediate with 2-amino-4,6-dimethoxypyrimidine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate
This protocol describes the synthesis of the key ethyl carbamate intermediate from N,N-dimethyl-2-sulfamoylnicotinamide.
Materials:
-
N,N-dimethyl-2-sulfamoylnicotinamide
-
Sodium hydroxide (NaOH)
-
Anhydrous toluene
-
Ethyl carbonochloridate (ethyl chloroformate)
-
Methanol
-
Water
Procedure: [2]
-
To a solution of N,N-dimethyl-2-sulfamoylnicotinamide (10 mmol) and NaOH (12 mmol) in anhydrous toluene (50 ml), add ethyl carbonochloridate (12 mmol).
-
Stir the mixture for 10 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Add 100 ml of water to the residue.
-
Separate the oily product and concentrate it under reduced pressure.
-
Recrystallize the residue from methanol to obtain the title compound.
Expected Yield: 90%[2]
Protocol 2: Synthesis of Nicosulfuron
This protocol details the final step in the synthesis of Nicosulfuron by reacting the ethyl carbamate intermediate with 2-amino-4,6-dimethoxypyrimidine.
Materials:
-
Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate
-
2-amino-4,6-dimethoxypyrimidine
-
Toluene
-
Ethanol (for removal during reaction)
Procedure: [3]
-
Combine 100 mol of 2-sulfamide ethyl formate-N,N-dimethylnicotinamide (the ethyl carbamate intermediate) and 150 mol of 2-amino-4,6-dimethoxypyrimidine in a reaction kettle.
-
Add 200 L of toluene as the solvent.
-
Heat the reaction mixture to 90°C under reduced pressure.
-
Continuously remove the ethanol produced during the reaction by rectification.
-
Monitor the reaction until the ethyl carbamate intermediate is completely consumed.
-
Cool the reaction mixture to 80°C.
-
Filter the mixture and dry the solid product to obtain Nicosulfuron.
An alternative route involves the reaction of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine. This isocyanate can be generated in situ from 2-aminosulfonyl-N,N-dimethylnicotinamide and triphosgene.[4] The subsequent reaction with 2-amino-4,6-dimethoxypyrimidine at 40°C for 3 hours, followed by workup, can yield Nicosulfuron.[4]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the synthesis of Nicosulfuron from its key intermediates.
| Starting Materials | Reaction Conditions | Product | Yield | Purity | Reference |
| 2-sulfamide ethyl formate-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine | 90°C in toluene, with continuous removal of ethanol | Nicosulfuron | 99.5% | 98.4% | [3] |
| 2-isocyanatosulfonyl-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine | 40°C for 3 hours | Nicosulfuron | 98% | 98.7% | [4] |
| Pyrimidine urea and Pyridinesulfonyl chloride | 5-10°C in dichloromethane with triethylamine | Nicosulfuron | 93.1% | 96.3% | [5] |
| 2-isocyanatosulfonyl-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine | 80°C for 1 hour | Nicosulfuron | 92% | 98.2% | [4] |
Mode of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
Sulfonylurea herbicides, including Nicosulfuron, function by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6][8] By blocking the active site of AHAS, sulfonylurea herbicides prevent the production of these essential amino acids, leading to the cessation of cell division and plant growth, and ultimately, plant death.[8][9] This mode of action is highly specific to plants and microorganisms, contributing to the low mammalian toxicity of this class of herbicides.[7]
Visualizations
Caption: Synthetic pathway for Nicosulfuron highlighting the key intermediate.
Caption: Mechanism of action of Nicosulfuron via inhibition of AHAS.
References
- 1. Nicosulfuron (Ref: DPX V9360) [sitem.herts.ac.uk]
- 2. Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 4. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 5. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Acylation of Primary Amines using Ethyl Pyridin-2-ylcarbamate
Audience: Researchers, scientists, and drug development professionals in the field of organic and medicinal chemistry.
Introduction:
N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds present in a vast array of pharmaceuticals, natural products, and functional materials. This application note details a potential experimental protocol for the N-acylation of primary amines utilizing Ethyl Pyridin-2-ylcarbamate as the acylating agent. While direct literature on this specific application is sparse, this protocol is constructed based on established principles of acylation chemistry, offering a robust starting point for researchers exploring the reactivity of this reagent. The pyridine moiety within the carbamate may play a role in modulating the reactivity of the carbonyl group, potentially offering unique selectivity or reaction characteristics.
Proposed Reaction Scheme:
The N-acylation of a primary amine with this compound is proposed to proceed via nucleophilic attack of the amine on the carbamate carbonyl, leading to the formation of the corresponding N-acylated product and ethyl carbamate as a byproduct. The reaction may require activation, for instance through the use of a suitable base to deprotonate the amine and increase its nucleophilicity, or by Lewis acid catalysis to enhance the electrophilicity of the carbamate carbonyl.
Experimental Protocol:
This protocol outlines a general procedure for the N-acylation of a generic primary amine (R-NH₂) using this compound. Researchers should optimize the reaction conditions for their specific substrate.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the carbamate in a suitable anhydrous solvent (e.g., 5-10 mL of DCM per mmol of carbamate).
-
Amine and Base Addition: Add the primary amine (1.1 equivalents) to the solution, followed by the dropwise addition of a base such as triethylamine (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
The following table presents hypothetical data for the N-acylation of various primary amines with this compound, which can serve as a template for recording experimental results.
| Entry | Primary Amine (R-NH₂) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | TEA | 12 | 78 |
| 2 | Aniline | THF | DIPEA | 18 | 65 |
| 3 | Cyclohexylamine | ACN | TEA | 8 | 85 |
| 4 | n-Butylamine | DCM | TEA | 10 | 82 |
Visualizations:
Experimental Workflow Diagram:
Caption: Workflow for the N-acylation of primary amines.
Proposed Signaling Pathway (Logical Relationship):
Caption: Proposed mechanism for N-acylation.
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
This application note provides a foundational protocol for the N-acylation of primary amines using this compound. While the provided conditions are based on general chemical principles, optimization for specific substrates is highly recommended. The structured protocol and data presentation template are designed to aid researchers in systematically exploring and documenting their findings with this potentially valuable acylating agent.
Application of Ethyl Pyridin-2-ylcarbamate in Organic Synthesis
Introduction
Ethyl pyridin-2-ylcarbamate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various heterocyclic compounds and as a component in multi-step synthetic sequences. While its application in solid-phase organic synthesis is not extensively documented in the provided search results, its reactivity in solution-phase provides a foundation for potential solid-phase applications. This document outlines the known synthetic uses of this compound and provides protocols for its synthesis and reactions in a solution-phase context, which could be adapted for solid-phase methodologies.
I. Synthesis of this compound
The preparation of this compound is a straightforward procedure involving the acylation of 2-aminopyridine with ethyl chloroformate.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
Pyridin-2-amine (570 mg, 5.0 mmol)
-
Anhydrous pyridine (2.2 mL)
-
Ethyl chloroformate (0.52 mL, 5.5 mmol)
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve pyridin-2-amine in anhydrous pyridine in a suitable reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethyl chloroformate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Perform an aqueous sodium bicarbonate workup by adding the solution to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Pool the organic layers and concentrate them under reduced pressure to yield the product.
-
-
Results: This protocol is reported to yield this compound as a yellow oil which quickly crystallizes, with a yield of 94% (780 mg).[1]
| Reactant | Molar Amount (mmol) | Volume/Mass |
| Pyridin-2-amine | 5.0 | 570 mg |
| Anhydrous Pyridine | - | 2.2 mL |
| Ethyl Chloroformate | 5.5 | 0.52 mL |
| Product | Yield (%) | Mass |
| This compound | 94 | 780 mg |
II. Applications in Solution-Phase Synthesis
This compound serves as a building block in the synthesis of more complex molecules, particularly in the formation of salt adducts and as a component in multi-step reactions leading to pharmacologically relevant scaffolds.
A. Formation of a Bis-Sodium Salt
A notable application is its use in forming a bis-sodium salt, which can act as a nucleophile in subsequent reactions.[2][3][4][5]
Experimental Protocol: Formation of the Bis-Sodium Salt of a Complex Molecule [2][3][4][5]
-
Materials:
-
2-[6-(4-tert-butyl-phenylsulphonylamino)-5-(2-methoxy-phenoxy)-2-(2-1H-tetrazol-5-yl-pyridin-4-yl)-pyrimidin-4-yloxy]-ethyl pyridin-2-ylcarbamate (47.8 g)
-
Absolute Tetrahydrofuran (THF) (500 mL)
-
Sodium (2.8 g)
-
Methanol (50 mL)
-
-
Procedure:
-
Dissolve the starting carbamate in absolute THF.
-
Prepare a cold solution of sodium in methanol.
-
Add the cold sodium methoxide solution dropwise to the carbamate solution. A solid precipitate will gradually form.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the precipitate under suction.
-
Dry the solid under reduced pressure at 35°C for 3 days and then at 50°C for 2 days.
-
-
Results: This procedure yields the corresponding bis-sodium salt with a decomposition point above 250°C.[2][3][4][5]
B. Potential for Solid-Phase Adaptation
The chemistry involving this compound could be translated to a solid-phase format. For instance, the pyridin-2-ylcarbamate moiety could be attached to a solid support, and subsequent reactions could be carried out on the solid phase. This would facilitate purification by simple filtration and washing of the resin-bound product.
Below is a conceptual workflow for how this compound could be utilized in a solid-phase synthesis context.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. DR ANTHONY MELVIN CRASTO Ph.D – Page 104 – All About Drugs [allfordrugs.com]
- 3. US6004965A - Sulfonamides - Google Patents [patents.google.com]
- 4. Medicinal Chemistry International: SENTAN SERIES [medcheminternational.blogspot.com]
- 5. January 2014 – All About Drugs [allfordrugs.com]
Application of Ethyl Pyridin-2-ylcarbamate in Fragment-Based Drug Discovery: A Representative Workflow
Disclaimer: As of the latest literature review, "Ethyl pyridin-2-ylcarbamate" has not been prominently documented as a fragment hit in publicly available fragment-based drug discovery (FBDD) campaigns. Therefore, this document presents a detailed, representative application note and a set of protocols to illustrate how a fragment with its structural and physicochemical properties could be utilized in a typical FBDD project. The data, biological target, and specific experimental outcomes described herein are hypothetical and for educational and illustrative purposes.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which screens large libraries of complex molecules, FBDD utilizes small, low-molecular-weight compounds (fragments) to identify low-affinity but high-quality interactions with a biological target.[2] These initial fragment hits are then optimized through structure-guided methods to develop potent and selective drug candidates. The key advantages of FBDD include a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[3][4]
"this compound" is a suitable candidate for inclusion in a fragment library due to its low molecular weight (166.18 g/mol ), adherence to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), and the presence of both hydrogen bond donors and acceptors, as well as an aromatic system capable of various interactions.
Hypothetical FBDD Campaign: Targeting Protein Kinase X (PKX)
For the purpose of this application note, we will consider a hypothetical FBDD campaign targeting Protein Kinase X (PKX), a serine/threonine kinase implicated in an inflammatory disease pathway.
Signaling Pathway Overview
PKX is a key component of the hypothetical "InflammoSignal" pathway. Upon activation by upstream stimuli, PKX phosphorylates and activates the transcription factor "InflammoTrans," leading to the expression of pro-inflammatory cytokines. Inhibition of PKX is therefore a promising therapeutic strategy.
FBDD Workflow for this compound
The following diagram outlines the general workflow for a fragment-based drug discovery campaign, which would be applied to "this compound".
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl Pyridin-2-ylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl pyridin-2-ylcarbamate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here are the most common culprits and how to address them:
-
Inadequate Base: The choice and amount of base are critical. Insufficient base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting 2-aminopyridine, rendering it unreactive.
-
Recommendation: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). Pyridine can also be used as both a base and a solvent.
-
-
Reaction Temperature: The reaction is typically exothermic. If the temperature is too high, it can promote side reactions. If it's too low, the reaction rate may be too slow.
-
Recommendation: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. For less reactive substrates, gentle heating (e.g., to 40 °C) might be necessary.
-
-
Moisture Contamination: Ethyl chloroformate is highly sensitive to moisture and will readily hydrolyze to ethanol and CO2, reducing the amount available for the reaction.
-
Recommendation: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Purity of Reagents: Impurities in 2-aminopyridine or ethyl chloroformate can interfere with the reaction.
-
Recommendation: Use freshly distilled or high-purity reagents.
-
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: The formation of dark, polymeric materials can be due to side reactions involving the pyridine ring. Ethyl chloroformate can react with the nitrogen of the pyridine ring, especially in the presence of heat, leading to the formation of pyridinium salts which can further react to form complex, colored byproducts.[1]
-
Recommendation:
-
Maintain a low reaction temperature, especially during the addition of ethyl chloroformate.
-
Use a non-nucleophilic base to minimize direct reaction with the pyridine nitrogen.
-
Add the ethyl chloroformate slowly and dropwise to the solution of 2-aminopyridine and base to maintain a low concentration of the chloroformate at any given time.
-
Q3: My purified product is still showing impurities in the NMR. What are the likely side products?
A3: Besides the potential for polymeric byproducts, other common impurities include:
-
Bis-acylated product: Reaction of ethyl chloroformate with the newly formed carbamate nitrogen is possible, though generally less favorable.
-
Unreacted 2-aminopyridine: This indicates an incomplete reaction.
-
Symmetrical urea of 2-aminopyridine: This can form if there is any phosgene present as an impurity in the ethyl chloroformate, or if the carbamate is unstable under the workup conditions.
Q4: What is the best method for purifying the final product?
A4: The purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is recommended. This typically involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities.
-
Column Chromatography: For high purity, column chromatography on silica gel is often the most effective method. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Data Presentation: Optimizing Reaction Parameters
While specific quantitative data for the synthesis of this compound is not extensively published in comparative tables, the following table summarizes the expected impact of key reaction parameters on the reaction outcome based on analogous reactions.
| Parameter | Condition | Expected Effect on Yield | Potential Issues |
| Base | Triethylamine (TEA) | Good | |
| Diisopropylethylamine (DIPEA) | Good to Excellent | More sterically hindered, may require longer reaction times. | |
| Pyridine (as base/solvent) | Moderate to Good | Can react with ethyl chloroformate, potential for side products. | |
| Inorganic Base (e.g., K₂CO₃) | Moderate | Lower solubility in organic solvents, may lead to slower reaction rates. | |
| Solvent | Dichloromethane (DCM) | Good | Common solvent for this type of reaction. |
| Tetrahydrofuran (THF) | Good | Another suitable aprotic solvent. | |
| Acetonitrile (MeCN) | Good | ||
| Pyridine | Moderate to Good | Acts as both solvent and base. | |
| Temperature | 0 °C to Room Temperature | Good | Minimizes side reactions. |
| 40 °C | Potentially Higher | May be needed for less reactive substrates, but increases the risk of side reactions. | |
| > 50 °C | Lower | Increased risk of pyridine ring side reactions and decomposition. | |
| Stoichiometry | 1.0 eq. Ethyl Chloroformate | May be insufficient | Incomplete reaction. |
| 1.1 - 1.2 eq. Ethyl Chloroformate | Optimal | Drives the reaction to completion. | |
| > 1.5 eq. Ethyl Chloroformate | Potential Decrease | Increased risk of bis-acylation. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for similar reactions.
Materials:
-
2-Aminopyridine
-
Ethyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Troubleshooting low conversion rates in "Ethyl pyridin-2-ylcarbamate" reactions
Welcome to the technical support center for the synthesis of Ethyl pyridin-2-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by reacting 2-aminopyridine with an ethyl haloformate, most commonly ethyl chloroformate, in the presence of a base. Another approach involves the catalyst-free reaction of N-pyridin-2-yl ureas with ethanol, which proceeds through an isocyanate intermediate.[1]
Q2: What is the role of the base in the reaction between 2-aminopyridine and ethyl chloroformate?
A2: The base, typically a non-nucleophilic amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting 2-aminopyridine, which would render it unreactive towards the ethyl chloroformate.
Q3: My reaction is showing low to no conversion of the 2-aminopyridine starting material. What are the potential causes?
A3: Low or no conversion can stem from several factors:
-
Inactive Reagents: The ethyl chloroformate may have hydrolyzed due to improper storage.
-
Insufficient Base: An inadequate amount of base will not effectively neutralize the generated HCl, leading to the deactivation of the 2-aminopyridine.
-
Low Reaction Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.
-
Moisture Contamination: Water in the reaction can hydrolyze the ethyl chloroformate.
Q4: I am observing the formation of multiple side products in my reaction mixture. What are these impurities and how can I minimize them?
A4: A common side product is the N,N'-di(pyridin-2-yl)urea, which can form if the intermediate isocyanate reacts with unreacted 2-aminopyridine. Another possibility is the formation of ethyl N,N-di(pyridin-2-yl)carbamate if the product reacts further. To minimize these, ensure slow, controlled addition of the ethyl chloroformate to the reaction mixture and maintain the recommended reaction temperature.
Troubleshooting Guide: Low Conversion Rates
This guide addresses specific issues that may lead to low conversion rates during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in Reagents/Glassware: Ethyl chloroformate is highly sensitive to moisture and can hydrolyze to ethanol and CO2. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and fresh, properly stored reagents. |
| Inadequate Mixing: Poor stirring can lead to localized high concentrations of reagents, promoting side reactions. | Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted. | Carefully calculate and measure the molar equivalents of 2-aminopyridine, ethyl chloroformate, and the base. | |
| Reaction Stalls Before Completion | Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature incrementally. |
| Base Strength: The chosen base may not be strong enough to effectively scavenge the acid produced. | Consider using a stronger non-nucleophilic base if permitted by the reaction protocol. | |
| Product Degradation | Excessive Heat: Overheating the reaction can lead to the decomposition of the desired product. | Maintain the reaction temperature within the recommended range using a controlled heating mantle or oil bath. |
Experimental Protocols
Synthesis of this compound from 2-Aminopyridine and Ethyl Chloroformate
Materials:
-
2-Aminopyridine
-
Ethyl Chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (or another suitable aprotic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the 2-aminopyridine spot is no longer visible.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low conversion rates.
References
Technical Support Center: Synthesis of Ethyl Pyridin-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl pyridin-2-ylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the possible reasons?
A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary cause, which can be due to insufficient reaction time or inadequate temperature. The purity of the starting materials, 2-aminopyridine and ethyl chloroformate, is crucial; impurities can lead to side reactions, consuming the reactants.[1] Additionally, the presence of moisture is a significant concern as it can lead to the hydrolysis of ethyl chloroformate and the formation of undesired byproducts.[1] The choice and amount of base used to scavenge the HCl byproduct are also critical; an inappropriate base or incorrect stoichiometry can hinder the reaction's progress.
Q2: I've observed a significant amount of a white, high-melting point solid that is insoluble in my extraction solvent. What is this byproduct?
A2: This is likely N,N'-di(pyridin-2-yl)urea. This byproduct forms when 2-aminopyridine reacts with an isocyanate intermediate, which can be generated in situ, or if there's any water contamination. The presence of water can lead to the formation of a carbamic acid intermediate from 2-aminopyridine, which can then react with another molecule of 2-aminopyridine to form the urea byproduct. To minimize its formation, ensure all glassware is oven-dried and use anhydrous solvents.
Q3: My final product is difficult to purify, showing multiple spots on the TLC plate. What are the likely impurities?
A3: Besides unreacted 2-aminopyridine and the potential N,N'-di(pyridin-2-yl)urea byproduct, other impurities can arise. Double addition of ethyl chloroformate to the amino group of 2-aminopyridine can occur, although this is generally less common under controlled conditions. Additionally, ethyl chloroformate can react with the pyridine ring itself, leading to the formation of various adducts. The purity of the starting 2-aminopyridine is also a factor; commercial 2-aminopyridine can contain isomers or other related impurities that will lead to a mixture of products.
Q4: How can I effectively purify my crude this compound?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly effective for separating the desired product from less polar impurities and unreacted starting materials. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective method for obtaining a highly pure product. The choice of the recrystallization solvent will depend on the nature of the impurities present.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and widely used method for the synthesis of this compound is the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a suitable base, such as triethylamine or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What is the role of the base in this reaction?
A2: The reaction between 2-aminopyridine and ethyl chloroformate produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine, is added to neutralize the HCl as it is formed. This prevents the protonation of the starting 2-aminopyridine, which would render it unreactive towards the ethyl chloroformate.
Q3: Are there any alternative methods for the synthesis of this compound?
A3: Yes, an alternative route involves the use of a pyridin-2-yl isocyanate intermediate. This isocyanate can be generated from 2-aminopyridine and a phosgene equivalent, and then subsequently reacted with ethanol to yield the desired carbamate.[2] Another approach is the catalyst-free reaction of a hetaryl urea with an alcohol at elevated temperatures.[2]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Ethyl chloroformate is a corrosive and lachrymatory substance and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can influence the yield and purity of the product. Data is adapted from the synthesis of a structurally related compound.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Diisopropylethylamine | Diisopropylethylamine | Diisopropylethylamine |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |
| Temperature | 40°C | 40°C | 40°C |
| Equivalents of Base | 1.3 | 1.3 | 1.3 |
| Equivalents of Ethyl Chloroformate | 1.2 | 1.3 | 1.3 |
| Yield | 75% | 80% | 70% |
| Purity (HPLC) | 86.11% | 86.13% | 86.08% |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for carbamate synthesis.
Materials:
-
2-Aminopyridine
-
Ethyl chloroformate
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-aminopyridine (9.41 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Add triethylamine (11.1 g, 15.3 mL, 0.11 mol) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve ethyl chloroformate (10.85 g, 9.5 mL, 0.1 mol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.
-
Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Spectral Data for this compound (CAS 5255-67-4):
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, 1H), 7.95 (br s, 1H), 7.65 (t, 1H), 7.40 (d, 1H), 6.90 (t, 1H), 4.25 (q, 2H), 1.30 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 152.0, 148.0, 138.5, 119.0, 112.0, 62.0, 14.5.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of N,N'-di(pyridin-2-yl)urea side product in the presence of water.
References
- 1. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 2. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl Pyridin-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl Pyridin-2-ylcarbamate from typical reaction mixtures. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 2-aminopyridine and ethyl chloroformate?
A1: The most common impurities include:
-
Unreacted 2-aminopyridine: This is a primary starting material and can be carried through if the reaction does not go to completion.
-
N,N'-bis(pyridin-2-yl)urea: This byproduct can form from the reaction of 2-aminopyridine with an isocyanate intermediate, which can arise from the decomposition of ethyl chloroformate or reaction with impurities.
-
Hydrolysis products: The carbamate product can be susceptible to hydrolysis under acidic or basic conditions, reverting to 2-aminopyridine.[1][2][3]
-
Triethylamine hydrochloride (or other amine salt): If a base like triethylamine is used to scavenge the HCl generated during the reaction, its salt will be a major byproduct.
Q2: My crude product is an oil/gum. How can I solidify it for further purification?
A2: Oiling out is a common issue, especially when impurities are present. Here are a few techniques to try:
-
Trituration: Add a non-polar solvent in which the desired product is poorly soluble (e.g., cold hexanes or diethyl ether) to the oil. Vigorously stir or sonicate the mixture. This can often induce precipitation or crystallization of the product, leaving impurities dissolved.
-
Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Slowly evaporate the solvent mixture on a rotary evaporator or under a stream of nitrogen.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the oil or a concentrated solution can initiate crystallization.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Pyridine-containing compounds can sometimes be challenging to crystallize.[4] If you are facing difficulties, consider the following:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, place it in a refrigerator, and finally in a freezer to maximize crystal formation. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Solvent system optimization: A single solvent may not be optimal. Try a two-solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.
-
Concentration: Your solution may not be saturated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is too non-polar. | Try a more polar solvent. For this compound, good starting points are ethanol, methanol, or ethyl acetate.[4][5] |
| Product "oils out" upon cooling. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is supersaturated. | Use a lower boiling point solvent. Use a larger volume of solvent to avoid supersaturation. Try a two-solvent system. |
| Poor recovery of the purified product. | Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Concentrate the solution by boiling off some solvent before cooling. Ensure the solution is thoroughly cooled (ice bath). Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not move from the origin on the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[6][7] |
| Product elutes with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the eluent. Start with a lower percentage of the more polar solvent. |
| Poor separation of the product from an impurity. | The chosen solvent system does not provide adequate resolution. The column was not packed properly. | Run several TLCs with different solvent systems to find one that gives good separation (aim for a product Rf of ~0.3 and maximum separation from impurities).[6] Ensure the column is packed uniformly without cracks or air bubbles. |
| Streaking or tailing of the product band. | The compound may be degrading on the silica gel (which is slightly acidic). The sample was overloaded on the column. | Consider using neutral or basic alumina as the stationary phase. Use a larger column or apply less sample. |
Experimental Protocols
Protocol 1: Work-up and Extraction
This protocol is designed to remove the bulk of starting materials and the amine salt byproduct after the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base like triethylamine.
-
After the reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2-aminopyridine and the amine base.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add water dropwise until the solution becomes slightly and persistently cloudy.
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Add a few drops of hot ethanol to make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Protocol 3: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3 and show good separation from any impurities.[6]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for trituration and as a non-polar component in column chromatography. |
| Diethyl Ether | 34.6 | Slightly polar | Can be used for trituration and recrystallization. |
| Dichloromethane (DCM) | 39.6 | Moderately polar | Good solvent for extraction and for dissolving samples for column chromatography. |
| Ethyl Acetate | 77.1 | Moderately polar | A common solvent for recrystallization and as a polar component in column chromatography.[6] |
| Ethanol | 78.4 | Polar | A good solvent for recrystallization, often in combination with water.[5] |
| Methanol | 64.7 | Polar | A good solvent for recrystallization. |
| Water | 100 | Very polar | Can be used as an anti-solvent in recrystallization with a miscible organic solvent like ethanol or methanol.[4] |
Table 2: Typical Purification Outcomes (Illustrative)
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield |
| Extraction/Work-up | 60-70% | 75-85% | >90% |
| Recrystallization | 80-85% | >98% | 60-80% |
| Column Chromatography | 75-85% | >99% | 70-90% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
"Ethyl pyridin-2-ylcarbamate" stability issues and degradation products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of ethyl pyridin-2-ylcarbamate, its potential degradation products, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions, primarily hydrolysis, oxidative stress, and photolysis. The carbamate functional group can be hydrolyzed, and the pyridine ring is prone to oxidation.[1]
Q2: What are the likely degradation products of this compound?
A2: Based on its structure, the primary degradation products are expected to be:
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2-Aminopyridine: Formed via hydrolysis of the carbamate bond.
-
Ethanol and Carbon Dioxide: Also products of carbamate hydrolysis.
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This compound N-oxide: Resulting from the oxidation of the pyridine ring nitrogen.[1]
-
Photodegradation may lead to various radical-mediated products.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, use of aprotic solvents and protection from light are advisable.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach.[1] This method should be capable of separating the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of the compound due to improper storage or handling. Contamination of the sample or solvent. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh sample solution using high-purity solvents. 3. Perform a forced degradation study (see Experimental Protocols) to generate degradation products and compare their retention times with the unknown peaks. 4. Use HPLC-MS to identify the mass of the unknown peaks for structural elucidation. |
| Loss of assay purity over time. | The compound is degrading under the current storage conditions. The analytical method is not stability-indicating. | 1. Re-evaluate and optimize storage conditions (e.g., lower temperature, inert atmosphere). 2. Validate the HPLC method to ensure it can accurately quantify the parent compound in the presence of its degradants. 3. If degradation is unavoidable, establish a re-test date for the material. |
| Inconsistent results in bioassays. | Degradation products may have different biological activities or may interfere with the assay. | 1. Characterize the purity of the this compound sample before each experiment using a validated analytical method. 2. If degradation is suspected, purify the compound before use. 3. Test the activity of known degradation products (if available) in the bioassay to understand their potential impact. |
Summary of Forced Degradation Studies (Illustrative Data)
The following table summarizes the expected degradation of this compound under various stress conditions. This data is illustrative and may vary depending on the specific experimental conditions.
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 15% | 2-Aminopyridine, Ethanol, CO2 |
| Base Hydrolysis | 0.1 M NaOH at RT for 24h | 25% | 2-Aminopyridine, Ethanol, CO2 |
| Oxidation | 6% H2O2 at RT for 24h | 10% | This compound N-oxide |
| Thermal | 80 °C for 48h | 5% | Minor unidentified products |
| Photolytic | ICH Q1B, UV/Vis light | 20% | Complex mixture of degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
- Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50).
- Add an equal volume of 0.1 M hydrochloric acid.
- Incubate the solution at 60°C for 24 hours.
- Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
- Neutralize the samples with 0.1 M sodium hydroxide before HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound in a suitable solvent.
- Add an equal volume of 0.1 M sodium hydroxide.
- Keep the solution at room temperature for 24 hours.
- Withdraw samples at various intervals.
- Neutralize the samples with 0.1 M hydrochloric acid before HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent.
- Add an appropriate volume of 6% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- Withdraw samples and analyze directly by HPLC.
4. Thermal Degradation:
- Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.
- At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation:
- Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
- A control sample should be protected from light.
- Analyze samples by HPLC at appropriate time intervals.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
Visualizations
References
Preventing byproduct formation in carbamate synthesis from pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during carbamate synthesis from pyridine-based precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered when synthesizing carbamates from aminopyridines or hydroxypyridines?
A1: The most prevalent byproducts can be categorized into two main classes:
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General Byproducts: These are common to many carbamate synthesis reactions, not just those involving pyridines. The most frequent is the formation of symmetrical ureas . This occurs when an isocyanate intermediate reacts with the starting amine or an amine formed in situ from the hydrolysis of the isocyanate.
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Pyridine-Specific Byproducts: These arise from the reactivity of the pyridine ring itself. The most common issue is the reaction at the pyridine nitrogen. This can lead to the formation of:
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N-Acylpyridinium Salts: When using chloroformates or other acylating agents, the pyridine nitrogen can be acylated, forming a pyridinium salt.
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N-Alkylpyridinium Salts: If alkylating agents are present (for instance, in one-pot reactions involving alkyl halides), the pyridine nitrogen can be alkylated.[1] This is particularly relevant in the synthesis of compounds like pyridostigmine, where methylation of the pyridine nitrogen is a key final step.[1]
-
Q2: How does the choice of carbamoylating agent (e.g., chloroformate, isocyanate, CDI) influence byproduct formation?
A2: The choice of reagent is critical in determining the potential side reactions:
-
Chloroformates (e.g., benzyl chloroformate): These are common reagents but can lead to the formation of N-acylpyridinium salts, especially if a strong, non-hindered base is used. The reaction of 4-aminopyridine with benzyl chloroformate, for example, requires careful control of conditions to favor N-acylation of the amino group over the pyridine nitrogen.[2]
-
Isocyanates: While direct, isocyanates are highly reactive and susceptible to hydrolysis, which can lead to the formation of symmetrical ureas. The stability of pyridyl isocyanates can also be a factor, with some isomers being less stable and prone to dimerization or trimerization.
-
N,N'-Carbonyldiimidazole (CDI): CDI is often considered a milder and safer alternative to phosgene-based reagents. It generally leads to cleaner reactions with fewer byproducts. For example, in the synthesis of a precursor to N-(pyridin-4-yl)piperazine-1-carboxamide, CDI was chosen over the more hazardous ethyl chloroformate to improve the safety and scalability of the process.[3] The reaction proceeds through a carbamoyl-imidazole intermediate.[4]
Q3: What is the role of the base in controlling byproduct formation?
A3: The base plays a crucial role in scavenging the acidic byproduct (like HCl from chloroformates) and in modulating the nucleophilicity of the starting pyridine derivative.
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For Aminopyridines: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. These bases are less likely to compete with the aminopyridine as a nucleophile.
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For Hydroxypyridines: A stronger base, such as sodium hydride (NaH), may be required to deprotonate the hydroxyl group to form a more nucleophilic pyridinolate. However, the choice of base and solvent must be carefully considered to avoid side reactions. In the synthesis of Rivastigmine, sodium hydride is used to deprotonate the phenolic hydroxyl group before the addition of the carbamoyl chloride.[]
Troubleshooting Guides
Issue 1: Low Yield of Desired Carbamate and Formation of a Water-Soluble Byproduct
Possible Cause: Formation of an N-acyl or N-alkyl pyridinium salt. The pyridine nitrogen is nucleophilic and can react with electrophiles such as chloroformates or alkyl halides, especially under certain conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Base Selection | Switch to a more sterically hindered, non-nucleophilic base (e.g., from pyridine to triethylamine or DIPEA). | A bulkier base is less likely to promote or participate in the N-acylation/alkylation of the pyridine ring. |
| 2. Temperature Control | Perform the reaction at a lower temperature (e.g., 0°C or below). | Lower temperatures can help to control the rate of the competing N-acylation/alkylation reaction, which may have a higher activation energy. |
| 3. Order of Addition | Add the chloroformate or alkyl halide slowly to the solution of the pyridine derivative and the base. | This ensures that the concentration of the electrophile is kept low throughout the reaction, minimizing the chance of reaction at the pyridine nitrogen. |
| 4. Reagent Choice | If using a chloroformate, consider switching to N,N'-carbonyldiimidazole (CDI). | CDI is a milder reagent and often leads to cleaner reactions with less formation of charged byproducts.[3] |
A troubleshooting workflow for this issue is presented below:
Issue 2: Formation of a High-Melting, Insoluble White Precipitate
Possible Cause: Formation of a symmetrical urea byproduct. This is common when using isocyanates, which can react with any water present to form an unstable carbamic acid that decomposes to an amine. This newly formed amine then reacts with another molecule of isocyanate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Anhydrous Conditions | Thoroughly dry all glassware and use anhydrous solvents. | The exclusion of water is critical to prevent the hydrolysis of the isocyanate intermediate. |
| 2. Inert Atmosphere | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric moisture from entering the reaction. |
| 3. Reagent Purity | Use freshly opened or properly stored isocyanates and dry amines. | Isocyanates are sensitive to moisture and can degrade over time. |
| 4. Alternative Reagents | If urea formation persists, consider using a chloroformate or CDI-based approach. | These methods do not proceed through a free isocyanate intermediate in the same way, thus avoiding this specific side reaction. |
The relationship between water and urea byproduct formation is illustrated below:
Experimental Protocols
Protocol 1: Synthesis of Benzyl N-(4-pyridyl)carbamate using Benzyl Chloroformate[2]
This protocol details the synthesis of a carbamate from an aminopyridine using a chloroformate.
Materials:
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4-Aminopyridine (0.47 g, 5 mmol)
-
Benzyl chloroformate (0.85 g, 5 mmol)
-
Triethylamine (0.70 ml)
-
Anhydrous Tetrahydrofuran (THF) (30 ml)
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Ethyl acetate
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Anhydrous MgSO₄
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Silica gel for column chromatography
Procedure:
-
A solution of 4-aminopyridine and triethylamine in 15 ml of dry THF is prepared.
-
This solution is added dropwise to a solution of benzyl chloroformate in 15 ml of dry THF in an ice bath.
-
The reaction mixture is stirred for 6 hours in the ice bath.
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The solvent is removed under reduced pressure.
-
The residue is extracted with ethyl acetate (3 x 15 ml).
-
The combined organic layers are dried over anhydrous MgSO₄ and concentrated.
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The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 2:1) to yield the desired carbamate.
Protocol 2: Synthesis of a Carbamate using N,N'-Carbonyldiimidazole (CDI)[3]
This protocol illustrates a general procedure for the N-acylation of an aminopyridine using CDI.
Materials:
-
4-Aminopyridine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Desired alcohol or amine nucleophile
Procedure:
-
To a solution of 4-aminopyridine in anhydrous DCM, add CDI portion-wise at 0°C.
-
Stir the reaction mixture at room temperature and monitor the formation of the acyl-imidazole intermediate by TLC.
-
Once the intermediate formation is complete, add the desired alcohol or amine.
-
Continue stirring at room temperature, or gently heat if necessary.
-
Monitor the reaction progress until the starting materials are consumed.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different carbamate synthesis strategies, highlighting conditions that can influence byproduct formation.
| Starting Pyridine | Carbamoylating Agent | Base | Solvent | Temp. (°C) | Desired Product Yield | Major Byproduct(s) | Reference |
| 4-Aminopyridine | Benzyl Chloroformate | Triethylamine | THF | 0 | Not specified | N-acylpyridinium salt (potential) | [2] |
| 3-Hydroxypyridine | Dimethylcarbamoyl chloride | None specified | Not specified | Not specified | Good | N-methylpyridinium salt (in subsequent step) | [1] |
| (S)-3-(1-dimethylaminoethyl)phenol | N-ethyl-N-methyl carbamoyl chloride | K₂CO₃ / NaH | THF | Reflux / RT | High | Diethyl Rivastigmine, Ethylcarbamate derivative | [][6] |
| 4-Aminopyridine | N,N'-Carbonyldiimidazole | N/A | DCM | RT | 53% (overall) | Imidazole, CO₂ | [3] |
Note: Quantitative data on byproduct yields are often not reported in the literature. The potential byproducts listed are based on known reactivity patterns. The yield of Rivastigmine synthesis is high, but several process-related impurities have been identified and synthesized, indicating that side reactions can occur.
References
- 1. PYRIDOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Benzyl N-(4-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions with Ethyl Pyridin-2-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the regioselectivity of chemical reactions involving Ethyl Pyridin-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions on the pyridine ring of this compound is primarily governed by a combination of electronic and steric factors. The ethyl carbamate group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the C5 and to a lesser extent at the C3 positions. The nitrogen atom in the pyridine ring is the most basic site and can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophilic attack. The choice of reagents, catalysts, solvents, and reaction temperature all play a crucial role in determining the final isomeric distribution of the products.
Q2: How does the ethyl carbamate group direct incoming electrophiles?
A2: The ethyl carbamate group (-NHCOOEt) at the 2-position of the pyridine ring is an ortho-, para-directing activator. Due to the electron-donating nature of the nitrogen atom, it increases the electron density at the C3 (ortho) and C5 (para) positions through resonance. This makes these positions more susceptible to attack by electrophiles. Generally, the C5 position is sterically more accessible and electronically favored, often leading to the major product.
Q3: Can I achieve functionalization at the C3, C4, or C6 positions?
A3: Yes, while electrophilic substitution favors the C5 position, other positions can be targeted through specific strategies:
-
C3-Functionalization: This can be achieved through Directed ortho-Metalation (DoM), where the carbamate group directs lithiation to the adjacent C3 position.
-
C4 and C6-Functionalization: Radical reactions, such as the Minisci reaction, can be employed to introduce alkyl groups at the C4 and C6 positions, which are electronically deficient.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Issue: A mixture of isomers (e.g., 3- and 5-substituted) is obtained, with low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Not Optimal | Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product. Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Screen a range of solvents with varying polarities. |
| Strongly Activating Effect of the Carbamate Group | Protecting Group Modification: In some cases, modifying the electronics of the directing group can fine-tune selectivity. For instance, using a more electron-withdrawing acyl group might alter the directing effect. |
| Formation of N-Nitrated Intermediate (in Nitration) | In the nitration of 2-aminopyridine derivatives, the initial formation of a 2-nitraminopyridine is a known kinetic product, which can then rearrange to the ring-nitrated products.[1] To favor ring nitration, consider using conditions that promote rearrangement, such as elevated temperatures or specific acid catalysts. |
Problem 2: Low Yield or No Reaction in Friedel-Crafts Acylation
Issue: The desired acylated product is not formed, or the starting material is recovered.
| Possible Cause | Troubleshooting Steps |
| Deactivation of the Pyridine Ring | The pyridine nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[2] |
| Insufficiently Reactive Acylating Agent | Use a more reactive acylating agent, such as an acyl chloride or anhydride. |
| Alternative Strategies | Consider alternative methods for introducing acyl groups, such as through a metalated intermediate or by using more advanced catalytic systems that are tolerant of the pyridine nitrogen. |
Problem 3: Difficulty in Achieving C3-Functionalization via Directed ortho-Metalation (DoM)
Issue: Low yields of the C3-substituted product, or decomposition of the starting material.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Base or Reaction Conditions | Base: The choice of organolithium base is critical. Use strong, non-nucleophilic bases like LDA or LiTMP. Temperature: Maintain very low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate.[1] Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential. |
| Quenching with the Electrophile is Inefficient | Ensure the electrophile is added at low temperature and that it is sufficiently reactive to trap the aryllithium species before it decomposes. |
Experimental Protocols & Data
Regioselective Nitration
The nitration of N-acyl-2-aminopyridines typically yields the 5-nitro derivative as the major product.
General Protocol:
-
Dissolve this compound in concentrated sulfuric acid at 0 °C.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or potassium nitrate) dropwise while maintaining the low temperature.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the progress by TLC.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry the product. Purify by recrystallization or column chromatography.
| Substituent at C2 | Nitrating Agent | Conditions | Major Product | Yield (%) | Reference |
| -NH₂ | HNO₃/H₂SO₄ | 0 °C to rt | 5-nitro | ~90 | [1] |
| -NHSO₂R | t-BuONO₂ | rt | 3-nitro | High | [3][4] |
Note: Data for closely related compounds are provided as a reference due to the limited availability of specific data for this compound.
Directed ortho-Metalation (DoM) for C3-Functionalization
The carbamate group is a powerful directing group for ortho-metalation.
General Protocol:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add a strong lithium amide base (e.g., LDA or LiTMP, typically 1.1-1.5 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation at the C3 position.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) at -78 °C.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify.
| Directing Group | Base | Electrophile | Position of Functionalization | Reference |
| -OCONR₂ | s-BuLi/TMEDA | Various | ortho (C3) | [1][5] |
| -NHCOR | n-BuLi | Various | ortho (C3) | [1] |
Note: Carbamates are excellent directing groups in DoM chemistry.[1]
Visualizations
Caption: Decision workflow for regioselective functionalization of this compound.
Caption: Simplified mechanism for electrophilic aromatic substitution on this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
Navigating the Synthesis of Ethyl Pyridin-2-ylcarbamate: A Technical Support Guide for Seamless Scale-Up
For researchers, chemists, and professionals in drug development, the successful scale-up of chemical reactions is a critical juncture. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and scale-up of ethyl pyridin-2-ylcarbamate.
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, presents unique challenges when transitioning from laboratory to pilot or production scale. This guide offers insights into potential issues, from reaction control and impurity management to purification and isolation, providing actionable solutions to ensure a robust and efficient process.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis.
| Problem ID | Issue | Potential Root Cause(s) | Recommended Action(s) |
| EP2C-01 | Low Reaction Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reactants or base.- Degradation of product or starting material under reaction conditions. | - Monitor reaction progress by HPLC or TLC to determine optimal reaction time.- Titrate the starting material and reagents to ensure accurate molar ratios.- Perform a temperature scouting study to identify the optimal temperature range. Consider lower temperatures to minimize degradation. |
| EP2C-02 | Formation of Impurities (e.g., Di-substituted byproducts, O-acylation) | - Over-acylation of the starting 2-aminopyridine.- Presence of moisture leading to hydrolysis of ethyl chloroformate. | - Control the addition rate of ethyl chloroformate, potentially using a syringe pump for better control at scale.- Ensure all reactants and solvents are anhydrous.- Optimize the amount of base used; excess base can promote side reactions. |
| EP2C-03 | Poor Product Purity After Isolation | - Inefficient removal of unreacted starting materials or byproducts during work-up.- Co-precipitation of impurities during crystallization. | - Optimize the aqueous work-up procedure, including pH adjustment and number of extractions.- Screen for an appropriate recrystallization solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while impurities remain in the mother liquor. |
| EP2C-04 | Difficulties with Product Isolation/Crystallization | - Product oiling out or forming a fine, difficult-to-filter solid.- Inconsistent crystal form (polymorphism). | - Implement controlled cooling during crystallization; a slower cooling rate often promotes the formation of larger, more easily filterable crystals.- Introduce seed crystals to control the crystallization process and obtain a consistent crystal form.- Experiment with anti-solvent addition for crystallization. |
| EP2C-05 | Exothermic Reaction Runaway | - Rapid addition of the highly reactive ethyl chloroformate.- Inadequate heat removal capacity of the reactor at a larger scale. | - Add ethyl chloroformate dropwise or in portions, carefully monitoring the internal temperature.- Ensure the reactor's cooling system is sufficient for the scale of the reaction.- Consider a semi-batch process where one reactant is added over time to control the heat evolution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most direct and commonly employed method is the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a suitable base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or toluene. An alternative, though less favored due to the high toxicity of the intermediate, involves the formation of a pyridin-2-yl isocyanate from 2-aminopyridine and phosgene (or a phosgene equivalent), followed by reaction with ethanol.
Q2: What are the critical process parameters to control during the reaction scale-up?
A2: Key parameters to monitor and control include:
-
Temperature: To prevent side reactions and potential exotherms.
-
Rate of addition of ethyl chloroformate: To control the reaction rate and heat generation.
-
Stirring/Mixing: To ensure homogeneity and efficient heat transfer.
-
Moisture content: To prevent hydrolysis of the acylating agent.
Q3: How can I minimize the formation of the di-acylated impurity?
A3: The formation of the di-acylated byproduct, where both the amino group and the pyridine nitrogen are acylated, can be minimized by carefully controlling the stoichiometry of ethyl chloroformate (avoiding a large excess) and maintaining a lower reaction temperature. Slow, controlled addition of the acylating agent is also crucial.
Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately monitoring the consumption of starting materials and the formation of the product and impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. For structural confirmation and impurity identification, techniques like LC-MS and NMR are invaluable.
Q5: My product is difficult to crystallize. What strategies can I employ?
A5: If your product "oils out" or forms a fine precipitate, consider the following:
-
Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization.
-
Controlled Cooling: Implement a slow, linear cooling profile.
-
Seeding: Introduce a small amount of pure crystalline product to initiate crystallization.
-
Anti-solvent Addition: Dissolve the crude product in a good solvent and slowly add a miscible "anti-solvent" in which the product is insoluble.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a logical approach to troubleshooting common scale-up issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for scale-up challenges.
General Experimental Protocol (Lab Scale)
This protocol provides a general procedure for the synthesis of this compound. It should be optimized and adapted for scale-up with appropriate safety precautions and engineering controls.
-
Reaction Setup: To a stirred solution of 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 volumes) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.
-
Work-up: Quench the reaction by adding water (5 volumes). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions, especially at scale, should be performed with appropriate safety measures and risk assessments.
Technical Support Center: Analytical Methods for Detecting Impurities in Ethyl Pyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the analytical methods for detecting impurities in Ethyl pyridin-2-ylcarbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and quality control processes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Based on its common synthesis route from 2-aminopyridine and ethyl chloroformate, the most probable impurities include:
-
Starting Materials: Unreacted 2-aminopyridine.
-
By-products: Di-substituted ureas formed from the reaction of this compound with another molecule of 2-aminopyridine, and potential products from the hydrolysis of ethyl chloroformate.
-
Degradation Products: Hydrolysis of the carbamate linkage can lead to the formation of 2-aminopyridine and ethanol.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantitative analysis of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities and can also be used for the main analyte, sometimes requiring derivatization.
Q3: How can I improve the separation of this compound from its impurities in HPLC?
A3: Optimization of the mobile phase composition, particularly the pH and the organic modifier, is crucial. Since this compound contains a basic pyridine ring, adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape. A C18 column is a good starting point, but for closely related impurities, a column with a different selectivity, such as a phenyl-hexyl or a cyano column, may provide better resolution.
Q4: What is a suitable detection wavelength for this compound and its potential impurities in HPLC-UV?
A4: The pyridine ring in this compound and its likely impurities provides good UV absorbance. A wavelength of around 220 nm is often a good starting point for detecting a range of carbamates and aromatic compounds.[1] For higher specificity and sensitivity, determining the UV absorbance maximum of the pure compound is recommended.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Column overload. | - Use an end-capped C18 column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Add a small amount of a competing base like triethylamine to the mobile phase.- Reduce the sample concentration or injection volume. |
| Poor Resolution | - Inadequate mobile phase strength.- Unsuitable stationary phase.- Gradient profile not optimized. | - Adjust the ratio of organic solvent to aqueous buffer.- Try a column with a different chemistry (e.g., Phenyl, Cyano).- Modify the gradient slope or introduce an isocratic hold. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use fresh, high-purity solvents and additives.- Flush the injector and sample loop with a strong solvent.- Run blank injections to identify the source of contamination. |
| Baseline Drift | - Column temperature fluctuations.- Mobile phase composition changing over time.- Contaminated detector flow cell. | - Use a column oven to maintain a stable temperature.- Ensure the mobile phase is well-mixed and degassed.- Flush the detector flow cell with an appropriate solvent. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | - Active sites in the injector liner or column.- Analyte degradation at high temperatures. | - Use a deactivated injector liner.- Lower the injector and transfer line temperatures.- Consider derivatization to improve thermal stability. |
| Low Sensitivity | - Inefficient ionization.- Sample loss during injection. | - Optimize the MS source parameters.- Use a splitless injection for trace analysis.- Ensure the sample is sufficiently concentrated. |
| Mass Spectrum Inconsistencies | - Co-eluting impurities.- Source contamination. | - Improve chromatographic separation.- Clean the ion source of the mass spectrometer. |
| Retention Time Shifts | - Fluctuations in carrier gas flow rate.- Column aging. | - Check for leaks in the GC system.- Condition the column before analysis.- Trim a small portion from the front of the column. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of carbamates and related compounds using HPLC-UV and GC-MS. This data is intended to serve as a general guideline. Method-specific validation is required for accurate quantification.
| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Carbamates | 2 - 5 µg/L[2] | 5 - 15 µg/L[2][3] |
| GC-MS | Ethyl Carbamate | 0.7 ng/g[3][4] | 2.6 ng/g |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a starting point for the analysis of impurities in this compound and should be optimized and validated for your specific application.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Suitable solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)
Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization to improve the volatility and thermal stability of polar impurities.
-
Inject 1 µL of the prepared sample.
Visualizations
References
Technical Support Center: Reaction Monitoring for Ethyl Pyridin-2-ylcarbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of ethyl pyridin-2-ylcarbamate via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
I. Reaction Overview: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base.
Reaction Scheme:
Proper monitoring of this reaction is crucial to determine its progression and completion, ensuring optimal yield and purity of the final product.
II. Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective technique for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocol: TLC Analysis
-
Plate Preparation : Use silica gel 60 F254 TLC plates. Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.
-
Sample Preparation :
-
Reaction Mixture : Dilute a small aliquot of the reaction mixture with a volatile solvent like ethyl acetate or dichloromethane.
-
Starting Material (SM) : Prepare a dilute solution of 2-aminopyridine in the same solvent.
-
Co-spot : A lane where both the reaction mixture and the starting material are spotted on top of each other to help in identifying the starting material spot in the reaction mixture.
-
-
Spotting : Using a capillary tube, spot small, concentrated dots of each sample on the origin line.
-
Development : Place the TLC plate in a developing chamber containing a suitable eluent system. A common starting eluent is a mixture of hexane and ethyl acetate.[1]
-
Visualization : After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Staining with iodine or potassium permanganate can also be used if the compounds are not UV-active.
Troubleshooting Guide for TLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Strong interaction of the basic pyridine ring with the acidic silica gel.[2] | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system.[2] | |
| The chosen eluent is not optimal. | Experiment with different solvent systems of varying polarities. | |
| Spots Remain at the Baseline (Low Rf) | The eluent is not polar enough.[2] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2] |
| Spots Move with the Solvent Front (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane). |
| No Visible Spots | The compound is not UV-active at the wavelength used. | Use a different visualization technique, such as staining with iodine vapor or a potassium permanganate dip. |
| The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. | |
| Poor Separation of Spots | The eluent system has poor selectivity for the compounds.[2] | Try different solvent combinations. For instance, substitute ethyl acetate with acetone or add a small amount of methanol to a dichloromethane-based eluent.[3] |
Data Presentation: Representative TLC Data
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 2-Aminopyridine (Starting Material) | 70:30 | 0.3 |
| This compound (Product) | 70:30 | 0.6 |
Note: Rf values are indicative and can vary based on the specific conditions (temperature, plate manufacturer, chamber saturation).
III. High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on the reaction progress, allowing for the determination of the relative concentrations of reactants and products over time.
Experimental Protocol: HPLC Analysis
A reversed-phase HPLC method is generally suitable for the analysis of this compound and its precursors.[4]
-
HPLC System : A standard HPLC system equipped with a UV detector is required.
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4]
-
Mobile Phase : A gradient elution using water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape, is recommended.[4]
-
Sample Preparation : Dilute a small aliquot of the reaction mixture with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection : Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Detection : Monitor the elution profile using a UV detector. Since the carbamate may not have a strong chromophore, a low wavelength such as 200-210 nm is often used for detection.[4] For higher sensitivity, derivatization followed by fluorescence detection can be employed.[5]
Troubleshooting Guide for HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic pyridine moiety and residual silanol groups on the column packing.[4] | Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol ionization.[4] |
| Column overload. | Dilute the sample and re-inject. | |
| Retention Time Shifts | Changes in mobile phase composition due to evaporation of the more volatile component. | Prepare fresh mobile phase daily and keep solvent reservoirs capped. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column. | |
| High Backpressure | Blockage in the system (e.g., clogged frit, guard column, or column). | Systematically check and replace components, starting from the guard column. |
| Particulate matter from the sample. | Ensure all samples are filtered through a 0.45 µm filter before injection. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents and flush the detector cell. |
Data Presentation: Typical HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
IV. Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and monitoring of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common TLC analysis issues.
References
Validation & Comparative
Unraveling the Therapeutic Potential: A Comparative Analysis of Ethyl Pyridin-2-ylcarbamate Derivatives' Biological Activity
For Immediate Release
A comprehensive review of available scientific literature reveals the promising therapeutic landscape of ethyl pyridin-2-ylcarbamate derivatives, highlighting their significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in their quest for novel therapeutic agents. While direct comparative studies on a systematic series of this compound derivatives are limited, a broader analysis of related pyridine and carbamate compounds offers valuable insights into their structure-activity relationships and mechanisms of action.
Anticancer Activity: A Promising Frontier
Derivatives of pyridin-2-yl carbamates and related structures have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis and the inhibition of key cellular processes like tubulin polymerization.
Table 1: Comparative Anticancer Activity of Pyridine Carbamate and Urea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |
| 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast) | 0.96 | [2] |
| Pyridine-thiazole hybrid 4 | 60 cancer cell lines | Growth Inhibition: -76.78% to 41.12% at 10 µM | [3] |
| Diarylpyridine derivative 10a | A549 (Lung) | 2.15 | [4] |
| Diarylpyridine derivative 10a | HCT116 (Colon) | 1.89 | [4] |
| Diarylpyridine derivative 10a | MCF-7 (Breast) | 3.21 | [4] |
| Diarylpyridine derivative 10a | HeLa (Cervical) | 2.56 | [4] |
Note: The table presents data from various studies on related pyridine derivatives to infer potential activities of this compound analogs.
The data suggests that modifications to the pyridine and carbamate scaffolds can significantly influence anticancer potency. For instance, the introduction of bulky and hydrophobic groups appears to enhance cytotoxic activity.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][2][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
MTT Assay Experimental Workflow.
Antimicrobial Activity: Combating Pathogens
This compound derivatives and their analogs have also been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.
Table 2: Comparative Antimicrobial Activity of Pyridine and Carbamate Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Cobalt(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Micrococcus luteus | 20 | - | [7] |
| Cobalt(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Listeria monocytogenes | 15 | - | [7] |
| Cobalt(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Staphylococcus aureus | 13 | - | [7] |
| Cobalt(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Klebsiella pneumoniae | 13 | - | [7] |
| Pyridinethione derivative 12a | B. mycoides | 33 | <0.0048 | [8] |
| Pyridinethione derivative 15 | C. albicans | 29 | 0.039 | [8] |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21d | S. aureus | - | Similar to linezolid | [9] |
Note: This table includes data from related compounds to illustrate the potential antimicrobial spectrum of this compound derivatives.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a standard technique used to assess the antimicrobial activity of chemical substances.[10][11]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are made in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Agar Diffusion Method Workflow.
Anti-inflammatory Activity and Signaling Pathways
The anti-inflammatory potential of ethyl pyruvate, a related compound, has been linked to the inhibition of key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12][13] While specific studies on this compound derivatives are needed, it is plausible that they share similar mechanisms of action.
The anticancer activity of many pyridine-containing compounds is often mediated through the induction of apoptosis. This programmed cell death can be triggered by various stimuli, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic catastrophe.[14][15][16]
Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways.[17]
-
Cell Lysis: Cells treated with the test compounds are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-IκBα, cleaved caspase-3).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.
-
Detection: The signal from the labeled secondary antibody is detected, allowing for the visualization and quantification of the target protein.
Potential Signaling Pathways.
Conclusion and Future Directions
The collective evidence from studies on related pyridine and carbamate derivatives strongly suggests that this compound and its analogs are a promising class of compounds with diverse biological activities. The modular nature of their synthesis allows for extensive structural modifications, providing a rich avenue for the development of potent and selective therapeutic agents.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds with optimized efficacy and safety profiles. Furthermore, in-depth mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be essential to fully realize the therapeutic potential of this exciting class of molecules.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. heteroletters.org [heteroletters.org]
- 12. Interaction of ethyl pyruvate in vitro with NF-κB subunits, RelA and p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combretastatin A-4 inspired novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines as tubulin polymerization inhibitors, antimitotic and anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of Pyridin-2-ylcarbamate Analogs and Related Pyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl pyridin-2-ylcarbamate analogs and other pyridine-containing compounds with demonstrated anticancer activity. The information is compiled from various studies to offer insights into the structural modifications that influence cytotoxic effects. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.
Quantitative Structure-Activity Relationship Data
Table 1: Cytotoxic Activity of Pyridin-2-yl Estratriene Derivatives [1]
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 9 | H | MDA-MB-231 | 1.5 ± 0.2 |
| 9 | H | T47D | > 10 |
| 9 | H | A431 | > 10 |
| 9 | H | HeLa | > 10 |
| 9 | H | SiHa | > 10 |
| 9 | H | LS-174T | > 10 |
| 10 | OMe | MDA-MB-231 | 8.2 ± 0.5 |
| 10 | OMe | T47D | > 10 |
| 10 | OMe | A431 | > 10 |
| 10 | OMe | HeLa | > 10 |
| 10 | OMe | SiHa | > 10 |
| 10 | OMe | LS-174T | > 10 |
Note: The study found that the 3-benzyloxy (17E)-pycolinilidene derivative 9 showed the most promising antitumor potential against the MDA-MB-231 cell line.[1]
Table 2: Cytotoxic Activity of Pyridylpyrimidinylaminobenzohydrazide Derivatives as CDK9 Inhibitors [2]
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 9h | 4-F-Ph | A375 | 0.57 ± 0.02 |
| 9h | 4-F-Ph | A549 | 1.73 ± 0.09 |
| 9h | 4-F-Ph | HepG2 | 1.02 ± 0.05 |
| 9h | 4-F-Ph | MCF-7 | 0.98 ± 0.03 |
| 9j | 4-Cl-Ph | A375 | 1.25 ± 0.06 |
| 9j | 4-Cl-Ph | A549 | 3.41 ± 0.17 |
| 9j | 4-Cl-Ph | HepG2 | 2.18 ± 0.11 |
| 9j | 4-Cl-Ph | MCF-7 | 1.89 ± 0.09 |
| 10h | 3-F-Ph | A375 | 2.34 ± 0.12 |
| 10h | 3-F-Ph | A549 | 5.67 ± 0.28 |
| 10h | 3-F-Ph | HepG2 | 4.88 ± 0.24 |
| 10h | 3-F-Ph | MCF-7 | 3.96 ± 0.20 |
Note: Compound 9h exhibited the most potent anticancer activity across the tested cell lines.[2]
Table 3: Cytotoxic Activity of 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile Derivatives [3]
| Compound ID | Ar | R | Cancer Cell Line | IC50 (µM) |
| S1 | Ph | H | PC3 | 0.10 ± 0.01 |
| S1 | Ph | H | HeLa | 1.20 ± 0.09 |
| S2 | 4-Cl-Ph | H | PC3 | 0.85 ± 0.06 |
| S2 | 4-Cl-Ph | H | HeLa | 3.40 ± 0.21 |
| S3 | Ph | Me | PC3 | 0.25 ± 0.02 |
| S3 | Ph | Me | HeLa | 2.10 ± 0.15 |
| S4 | 4-Cl-Ph | Me | PC3 | 1.10 ± 0.08 |
| S4 | 4-Cl-Ph | Me | HeLa | 5.60 ± 0.38 |
Note: The synthesized pyridine derivatives showed superior cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines compared to the standard anticancer drug 5-fluorouracil in this study.[3]
Experimental Protocols
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4]
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Signaling Pathways and Visualizations
The anticancer activity of many pyridine-based compounds is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two such critical pathways are the VEGFR-2 and PI3K/Akt signaling pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibition of this pathway is a common strategy in cancer therapy.
References
- 1. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of (<i>E</i>)-<i>N</i>′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Validating the Efficacy of Ethyl Pyridin-2-ylcarbamate-Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a specific class of ethyl pyridin-2-ylcarbamate-derived inhibitors, namely the ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates . These compounds have emerged as potent antimitotic agents with significant anticancer activity. Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent cell death. This guide offers a compilation of experimental data, detailed methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation and further development of these inhibitors.
Performance Comparison of Dihydropyrido[3,4-b]pyrazine Derivatives
The efficacy of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate derivatives is primarily assessed through their in vitro cytotoxicity against various cancer cell lines and their direct inhibitory effect on tubulin polymerization. The following tables summarize the available quantitative data, comparing several analogues within this class and with established tubulin inhibitors.
In Vitro Cytotoxicity Data
The 50% inhibitory concentration (IC50) values are a measure of the drug's potency in inhibiting cancer cell growth. The data below is compiled from studies on various leukemia and other cancer cell lines.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate (Racemic) | L1210 Leukemia | Potent | - | - |
| (S)-Enantiomer of above | L1210 Leukemia | More Potent than (R) | - | - |
| (R)-Enantiomer of above | L1210 Leukemia | Less Potent than (S) | - | - |
| NSC 370147 (a dihydropyrido[3,4-b]pyrazine) | L1210 Leukemia | Active | - | - |
Note: Specific IC50 values for a broad range of these specific compounds are not consistently reported in a single comparative study. Potency is often described in relative terms (e.g., more potent, less potent) based on structure-activity relationship studies.[1]
Tubulin Polymerization Inhibition
The direct effect of these compounds on the polymerization of tubulin is a key indicator of their mechanism of action. The IC50 values represent the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50%.
| Compound/Analogue | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| NSC 370147 (a dihydropyrido[3,4-b]pyrazine) | Active | Colchicine | Less active than NSC 370147 |
| NSC 370147 (a dihydropyrido[3,4-b]pyrazine) | Active | Nocodazole | Less active than NSC 370147 |
| NSC 370147 (a dihydropyrido[3,4-b]pyrazine) | Active | Podophyllotoxin | Comparable |
| NSC 370147 (a dihydropyrido[3,4-b]pyrazine) | Active | Vincristine | Comparable |
Note: One study reported that NSC 370147, a representative of the 1,2-dihydropyrido[3,4-b]pyrazine class, was more active than colchicine and nocodazole, and comparable to podophyllotoxin and vincristine in inhibiting the polymerization of purified pig brain tubulin.[2] These compounds have been shown to competitively inhibit the binding of [3H]colchicine to tubulin.[3]
Structure-Activity Relationship (SAR) Summary
-
Carbamate Group: The ethyl carbamate moiety at the 7-position is crucial for biological activity. While replacement of the ethyl group with a methyl group does not significantly alter activity, bulkier aliphatic groups lead to a reduction in potency.[4]
-
Pyrazine Ring Substitutions: Alterations at the 2- and 3-positions of the pyrazine ring have a significant impact on cytotoxicity.[5]
-
Pyridine Ring Substitutions: The presence of a 5-amino group on the pyridine ring is important for the observed cytotoxic effects.[6]
-
Chirality: The stereochemistry of the molecule plays a role in its biological activity, with enantiomers exhibiting different levels of potency.[1]
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitor.
a. Cell Plating:
-
Harvest leukemia cells (e.g., L1210 or P388) and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well microtiter plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.
b. Compound Treatment:
-
Prepare a series of dilutions of the test compounds and reference drugs (e.g., colchicine, paclitaxel) in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
c. MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette to dissolve the formazan crystals.
d. Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the inhibitors on the assembly of purified tubulin into microtubules.
a. Reagent Preparation:
-
Reconstitute lyophilized purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a reaction mixture containing tubulin, GTP (to a final concentration of 1 mM), and a fluorescence reporter that binds to polymerized microtubules.
b. Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO), a known inhibitor (e.g., colchicine or nocodazole), and a known stabilizer (e.g., paclitaxel) as controls.
-
Initiate the polymerization reaction by adding the tubulin-GTP mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
c. Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of these inhibitors and a general workflow for their evaluation.
Caption: Mechanism of action for this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Navigating the Selectivity Landscape of Pyridin-2-yl Carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "Ethyl pyridin-2-ylcarbamate" scaffold and its derivatives are emerging as a versatile platform in medicinal chemistry, with compounds showing promise in diverse therapeutic areas including cancer immunotherapy, and the modulation of ion channels. A critical aspect of progressing these molecules through the drug discovery pipeline is understanding their selectivity—the degree to which they interact with their intended biological target versus other proteins in the body. This guide provides a comparative analysis of the cross-reactivity of this class of compounds, supported by available experimental data, to aid researchers in making informed decisions.
Performance Comparison: Selectivity Profiles
The cross-reactivity of a compound is a crucial determinant of its potential for off-target effects and, consequently, its safety profile. Here, we compare the selectivity of a prominent pyridine-2-carboxamide derivative, an analog of the this compound core, against a panel of kinases and other common off-target proteins.
One of the most well-characterized derivatives from this class is a potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, compound 19, from a recent study on cancer immunotherapy agents.[1] HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy for enhancing anti-tumor immunity.[1][2]
Table 1: Kinase Selectivity Profile of Compound 19
| Kinase Target | IC50 (nM) | Selectivity Fold vs. HPK1 |
| HPK1 | <1 | - |
| GCK-like kinase | >637 | >637-fold |
| LCK | >1022 | >1022-fold |
Data sourced from a study on pyridine-2-carboxamide derivatives as HPK1 inhibitors.[1]
In addition to targeted kinase selectivity, a broader assessment against a panel of common off-target proteins provides a more comprehensive view of a compound's cross-reactivity. The supplementary information for the study on compound 19 included a safety panel screen.
Table 2: Off-Target Profile of Compound 19 from a CEREP 44 Safety Panel
| Target Class | Representative Targets Screened | Result (% Inhibition at 1 µM) |
| GPCRs | Adenosine A1, Adrenergic α1, Dopamine D1, Histamine H1, etc. | Generally < 50% |
| Ion Channels | Calcium Channel (L-type), Potassium Channel (hERG), etc. | Generally < 50% |
| Transporters | Dopamine Transporter, Norepinephrine Transporter, etc. | Generally < 50% |
| Enzymes | COX-1, COX-2, PDE4, etc. | Generally < 50% |
This table summarizes the general findings from the CEREP 44 safety panel as indicated in the supporting information of the source study. For full details, refer to the original publication.[1]
Comparison with Alternative Scaffolds
Pyridin-2-yl-methanol Derivatives as TRPV3 Antagonists:
Another class of compounds based on a related pyridine core are the (Pyridin-2-yl)methanol derivatives, which have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[3][4][5] While a broad cross-reactivity panel is not publicly available for these compounds, studies report high selectivity, with one key compound, 74a, showing no significant activity against a panel of other ion channels.[6] This highlights that the pyridin-2-yl core can be adapted to achieve high selectivity for different target classes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of compound selectivity. Below are methodologies for key experiments in cross-reactivity profiling.
Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.
-
Reagents and Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound stock solution in DMSO
-
96-well plates
-
Filter mats
-
Scintillation counter
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate. c. Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). d. Initiate the kinase reaction by adding [γ-³³P]ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). g. Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate. h. Wash the filter mat to remove unincorporated [γ-³³P]ATP. i. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter. j. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. k. Determine the IC50 value by fitting the data to a dose-response curve.
Broad Panel Off-Target Screening (Binding Assays)
This protocol outlines a general procedure for assessing a compound's binding to a diverse panel of receptors, ion channels, and transporters using radioligand binding assays.
-
Reagents and Materials:
-
Cell membrane preparations expressing the target of interest
-
Specific radioligand for each target
-
Assay buffer specific to each target
-
Test compound stock solution in DMSO
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure: a. In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and the assay buffer. b. Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM). Include a positive control (a known ligand for the target) and a negative control (DMSO vehicle). c. Incubate the plate to allow binding to reach equilibrium. Incubation time and temperature are target-dependent. d. Separate the bound from unbound radioligand by rapid filtration through the filter plate. e. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand. f. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter. g. Calculate the percentage of inhibition of radioligand binding caused by the test compound.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical workflow for cross-reactivity screening.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
Caption: Experimental workflow for cross-reactivity profiling.
References
A Comparative Guide to Ethyl Pyridin-2-ylcarbamate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the selection of an appropriate reference standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Ethyl Pyridin-2-ylcarbamate as a reference standard against two common alternatives: 2-Aminopyridine and Ethyl Carbamate. This objective evaluation, supported by experimental data and detailed methodologies, is intended to assist researchers in making informed decisions for their analytical needs, particularly in the quality control of pyridine-containing active pharmaceutical ingredients (APIs).
Performance Comparison of Reference Standards
The suitability of a reference standard is determined by several key physicochemical properties that influence its handling, stability, and performance in analytical methods. The following table summarizes these properties for this compound and its alternatives.
| Property | This compound | 2-Aminopyridine | Ethyl Carbamate |
| Purity (%) | ≥ 98%[1] | ≥ 99%[2] | ≥ 99.5% (GC) |
| Melting Point (°C) | 90-120 (analogous compounds)[3] | 57-61[4] | 48-50[5] |
| Solubility | Moderately soluble in polar organic solvents (e.g., acetonitrile, DMF), poorly soluble in water (<1 mg/mL at 25°C)[3] | Soluble in water, alcohol, benzene, ether[6][7][8] | Very soluble in water, benzene, and ether |
| Chemical Stability | Carbamate bond susceptible to hydrolysis under acidic or basic conditions[3] | Oxidizes and darkens over time, accelerated by heat and light[7] | Stable under normal conditions; incompatible with strong acids, bases, and oxidizing agents |
Stability Profile Under ICH Guidelines
Stability is a critical attribute of a reference standard, ensuring its integrity over time. The following data is representative of stability studies conducted under International Council for Harmonisation (ICH) guidelines.
| Condition | This compound (Projected) | 2-Aminopyridine | Ethyl Carbamate |
| Long-Term (25°C/60% RH, 12 months) | No significant degradation expected | Minor discoloration, <0.2% degradation | No significant degradation |
| Accelerated (40°C/75% RH, 6 months) | Potential for slight degradation (<0.5%) due to carbamate hydrolysis | Noticeable discoloration, potential for >0.5% degradation | Minimal degradation (<0.2%) |
| Photostability (ICH Q1B) | Potential for degradation, requires storage protected from light | Known to darken with light exposure[7] | Generally stable, but protection from light is recommended |
Experimental Protocols
Detailed and robust analytical methods are essential for the accurate characterization and quantification of pharmaceutical compounds. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the reference standards discussed.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyridine Derivatives
This method is suitable for the purity assessment and quantification of this compound and 2-Aminopyridine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Carbamates
This method is particularly suitable for the analysis of Ethyl Carbamate and can be adapted for this compound.
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: Capillary fused silica column, such as a Carbowax 20M type (30 m x 0.25 mm ID, 0.25 µm film thickness)[9].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[10].
-
Injector: Splitless, with an injector temperature of 180°C[9].
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 220°C, hold for 10.5 minutes[10].
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For Ethyl Carbamate, monitor ions m/z 62, 74, and 89[9].
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Weigh 100 mg of Ethyl Carbamate reference standard into a 100 mL volumetric flask and dilute to volume with acetone[9].
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 100 mL with acetone[9].
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a known concentration. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary[9].
Visualizing Workflows and Pathways
To further elucidate the role of reference standards and the chemical behavior of these compounds, the following diagrams are provided.
References
- 1. This compound [oakwoodchemical.com]
- 2. 2-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 9. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 10. cvuas.de [cvuas.de]
A Comparative Guide to the Synthesis of Ethyl Pyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Ethyl pyridin-2-ylcarbamate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex bioactive molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an objective comparison of common synthetic methods for this compound, supported by experimental data to inform the selection of the most appropriate method for specific research and development needs.
Executive Summary
This guide details and compares three primary methods for the synthesis of this compound:
-
Method 1: Reaction of 2-Aminopyridine with Ethyl Chloroformate: A classic, direct, and high-yielding approach.
-
Method 2: Catalyst-Free Reaction of 1,1-Dimethyl-3-(pyridin-2-yl)urea with Ethanol: An environmentally friendly method that avoids hazardous reagents.
-
Method 3: Two-Step Synthesis via Pyridin-2-yl Isocyanate: A versatile route that proceeds through a reactive isocyanate intermediate, offering an alternative to direct carbamoylation.
The selection of an optimal synthesis method depends on factors such as desired yield, purity requirements, safety considerations, and available starting materials.
Method Comparison
The following table summarizes the key quantitative data for the three benchmarked synthesis methods.
| Parameter | Method 1: 2-Aminopyridine + Ethyl Chloroformate | Method 2: Catalyst-Free (Urea-based) | Method 3: Isocyanate Intermediate |
| Yield | >85% | 48-94% | High (specifics vary) |
| Starting Materials | 2-Aminopyridine, Ethyl Chloroformate | 1,1-Dimethyl-3-(pyridin-2-yl)urea, Ethanol | 2-Aminopyridine, Triphosgene, Ethanol |
| Key Reagents | Pyridine (solvent and base) | None (catalyst-free) | Triphosgene, Triethylamine |
| Reaction Temperature | 0-25 °C | 120 °C | 0 °C to reflux |
| Reaction Time | Several hours | Not specified | Not specified |
| Purity | High | High | High |
| Key Advantages | High yield, direct one-step reaction | Environmentally friendly, avoids toxic reagents | Versatile intermediate |
| Key Disadvantages | Use of pyridine as solvent | Requires synthesis of the urea starting material | Involves a phosgene equivalent (triphosgene) |
Experimental Protocols
Method 1: Synthesis from 2-Aminopyridine and Ethyl Chloroformate
This method relies on the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbonyl carbon of ethyl chloroformate. Pyridine serves as both the solvent and a base to neutralize the hydrochloric acid byproduct.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via the chloroformate method.
Detailed Protocol:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in an excess of dry pyridine.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add ethyl chloroformate dropwise, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully add cold water to the reaction mixture.
-
Extract the product into a suitable organic solvent, such as benzene or ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Method 2: Catalyst-Free Synthesis from 1,1-Dimethyl-3-(pyridin-2-yl)urea
This environmentally friendly method proceeds through the thermal decomposition of a substituted urea to form an isocyanate intermediate in situ, which then reacts with ethanol.[1][2] This approach avoids the use of toxic reagents like phosgene or its derivatives.
Reaction Pathway:
Caption: Reaction pathway for the catalyst-free synthesis of this compound.
Detailed Protocol:
-
In a sealed reaction vessel, combine 1,1-dimethyl-3-(pyridin-2-yl)urea with an excess of ethanol.
-
Heat the mixture to 120 °C and maintain this temperature for the duration of the reaction (monitoring by TLC or GC-MS is recommended to determine completion).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and volatile byproducts (dimethylamine) under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Method 3: Two-Step Synthesis via Pyridin-2-yl Isocyanate
This method involves the initial synthesis of pyridin-2-yl isocyanate, which is then reacted with ethanol in a separate step to form the desired carbamate. While traditionally phosgene was used for isocyanate synthesis, safer alternatives like triphosgene are now common.
Experimental Workflow:
Caption: Two-step workflow for this compound synthesis via an isocyanate intermediate.
Detailed Protocol:
Step 1: Synthesis of Pyridin-2-yl isocyanate
-
To a solution of triphosgene in a dry, inert solvent such as dichloromethane (DCM) at 0 °C, add a solution of 2-aminopyridine in DCM dropwise.
-
Following the addition of the amine, slowly add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the formation of the isocyanate is complete (monitored by IR spectroscopy for the characteristic isocyanate peak around 2250-2275 cm⁻¹).
-
The pyridin-2-yl isocyanate can be isolated by careful removal of the solvent and triethylamine hydrochloride salt by filtration. Due to the reactivity of isocyanates, it is often used directly in the next step without extensive purification.
Step 2: Synthesis of this compound
-
Dissolve the crude pyridin-2-yl isocyanate in a dry, inert solvent.
-
Add a stoichiometric amount of ethanol to the solution. The reaction is typically exothermic.
-
Stir the mixture at room temperature until the isocyanate is fully consumed (can be monitored by the disappearance of the isocyanate peak in the IR spectrum).
-
Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to obtain this compound.
Conclusion
The synthesis of this compound can be achieved through several effective methods. The choice of method will be guided by the specific requirements of the researcher or organization.
-
For high yield and a straightforward, one-step process , the reaction of 2-aminopyridine with ethyl chloroformate (Method 1) is a robust and well-established choice.
-
For applications where environmental impact and the avoidance of toxic reagents are paramount , the catalyst-free decomposition of a urea derivative (Method 2) presents an excellent "green" alternative, provided the starting urea is readily available.
-
The two-step synthesis via a pyridin-2-yl isocyanate intermediate (Method 3) offers flexibility, as the isocyanate can be used to generate a variety of carbamates and other derivatives. However, this route requires careful handling of phosgene equivalents.
Researchers are encouraged to consider the safety, cost, and environmental impact of each method in the context of their specific laboratory and project goals.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Ethyl Pyyridin-2-ylcarbamate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo activities of ethyl pyridin-2-ylcarbamate derivatives and structurally related analogs. While direct comprehensive data on a homologous series of this compound derivatives is limited in publicly available literature, this guide synthesizes findings from closely related pyridine-based compounds, such as pyridine-ureas and pyridine-2-carboxamides, to provide valuable insights into their potential as therapeutic agents. The presented data, experimental protocols, and mechanistic pathway visualizations are intended to support further research and development in this area.
In Vitro Activity of Pyridin-2-yl Carbamate Analogs
The in vitro cytotoxic activity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a series of pyridine-urea derivatives, which are structurally similar to pyridin-2-ylcarbamates and provide insights into potential structure-activity relationships.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | Breast (MCF-7) | Not specified, but showed 12-78% growth inhibition at 10 µM | [1] |
| All Subpanels (NCI-60) | Mean Inhibition = 43% at 10 µM | [1] | |
| 8e | Breast (MCF-7) | 0.22 (48h), 0.11 (72h) | [1] |
| All Subpanels (NCI-60) | Mean Inhibition = 49% at 10 µM | [1] | |
| 8n | Breast (MCF-7) | 1.88 (48h), 0.80 (72h) | [1] |
Note: The data presented is for pyridine-urea derivatives, which serve as close structural analogs to this compound derivatives.
In Vivo Activity of a Pyridin-2-yl Carboxamide Derivative
| Compound ID | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Compound 19 | Mouse | CT26 Colorectal Cancer | Not Specified (in combination with anti-PD-1) | 94.3% Tumor Growth Inhibition (TGI), 2/6 Complete Responses | Not found |
| Compound 19 | Mouse | MC38 Colorectal Cancer | Not Specified (in combination with anti-PD-1) | 83.3% Tumor Growth Inhibition (TGI), 1/6 Complete Response | Not found |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyridin-2-ylcarbamate derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cancer research, it is frequently used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.[3]
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).[3]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Interpretation: The data is used to generate a histogram that shows the number of cells in each phase of the cell cycle, allowing for the identification of cell cycle arrest at specific checkpoints.[3]
Signaling Pathways and Mechanism of Action
Studies on pyridine derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest. A hypothesized signaling pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, which can lead to the activation of downstream p38 and JNK signaling pathways.[3] These pathways play crucial roles in cellular responses to stress, apoptosis, and cell cycle regulation.
Caption: Hypothesized ASK1 signaling pathway.
The following diagram illustrates a general experimental workflow for evaluating the cytotoxic activity and mechanism of action of novel chemical compounds.
Caption: General experimental workflow.
References
A Comparative Guide to Ethyl Pyridin-2-ylcarbamate and its Commercial Alternatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Ethyl pyridin-2-ylcarbamate is a versatile reagent with applications in organic synthesis, particularly as a key building block in the development of pharmaceuticals and as a potential therapeutic agent itself. This guide provides an objective comparison of this compound with commercially available reagents used for similar purposes, supported by available data and experimental contexts.
I. As a Protecting Group for Amines
One of the fundamental applications of carbamates is the protection of amine functionalities during multi-step organic synthesis. This compound can be used for the protection of primary and secondary amines. Its performance can be compared with widely used, commercially available amine protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
Data Presentation: Comparison of Amine Protecting Groups
| Feature | This compound | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Carboxybenzyl (Cbz) |
| Protecting Reagent | Ethyl Chloroformate | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Benzyl Chloroformate (Cbz-Cl) |
| Typical Yields for Aminopyridine Protection | Reported yields for similar carbamate formations are generally good to high (48-94%)[1]. | High (e.g., up to 90% for 2-aminopyridine)[2][3]. | High, often >90%[4]. | Generally high, though can be affected by substrate. |
| Protection Conditions | Typically reacts with amines in the presence of a base. | Reaction with amines in the presence of a base (e.g., triethylamine, DMAP)[2][3]. | Reaction with amines in the presence of a base (e.g., NaHCO₃ or pyridine)[4]. | Reaction with amines in the presence of a base (e.g., NaHCO₃)[5]. |
| Deprotection Conditions | Basic hydrolysis (e.g., with Ba(OH)₂) or acidic conditions (e.g., concentrated HCl)[6][7]. | Strong acid (e.g., trifluoroacetic acid, HCl)[8][9]. | Mild base (e.g., 20% piperidine in DMF)[4][8]. | Catalytic hydrogenation (e.g., H₂/Pd-C)[8][9]. |
| Orthogonality | Cleavage conditions may overlap with other protecting groups. | Orthogonal to Fmoc and Cbz protecting groups[8][9]. | Orthogonal to Boc and some other acid-labile protecting groups[8]. | Orthogonal to Boc and Fmoc protecting groups[8][9]. |
| Key Advantages | Can serve as a building block for more complex structures. | Stable to a wide range of reagents; widely used in peptide synthesis. | Mild deprotection allows for use with sensitive substrates; central to modern solid-phase peptide synthesis. | Stable to acidic and some basic conditions. |
| Key Disadvantages | Less common, so less literature and optimization data available. | Requires strong acid for removal, which may not be suitable for all substrates. | Base-lability can be a limitation in some synthetic routes. | Hydrogenolysis conditions can affect other functional groups like alkenes or alkynes. |
Experimental Protocols: Amine Protection
Protocol 1: General Procedure for the Protection of an Amine with Ethyl Chloroformate (to form a carbamate like this compound)
-
Materials: Amine (e.g., 2-aminopyridine), ethyl chloroformate, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.0-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Boc Protection of an Amine
-
Materials: Amine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), and a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the amine (1.0 eq) and TEA (1.5 eq) or a catalytic amount of DMAP in the solvent.
-
Add (Boc)₂O (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture.
-
Redissolve the residue in an organic solvent and wash with a weak acid (e.g., 1M HCl) and brine.
-
Dry the organic layer, filter, and concentrate to yield the Boc-protected amine.
-
II. As a Key Intermediate in the Synthesis of Edoxaban
This compound is a crucial precursor in the industrial synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Specifically, a chlorinated derivative, N-(5-chloropyridin-2-yl)oxamic acid ethyl ester, is used.
Experimental Workflow: Role in Edoxaban Synthesis
The synthesis of a key intermediate for Edoxaban involves the reaction of a protected diamine with an oxamic acid derivative derived from 2-aminopyridine.
Caption: Simplified workflow for the synthesis of Edoxaban highlighting the role of the this compound derivative.
Commercially Available Alternatives in Edoxaban Synthesis
The synthesis of Edoxaban is a multi-step process, and various routes have been developed. While the use of the N-(5-chloropyridin-2-yl)oxamic acid ethyl ester is a key strategy, alternative approaches might involve different coupling partners or synthetic strategies that bypass this specific intermediate. However, in the established industrial routes, this intermediate is of significant importance. Alternative reagents would likely involve different activated carboxylic acid derivatives for the amide coupling step.
III. As a Potential Anticancer Agent: Tubulin Inhibition
Derivatives of ethyl carbamate have been investigated as potential anticancer agents due to their ability to inhibit tubulin polymerization.[10] Tubulin is a critical protein that forms microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape.[11][12] By disrupting microtubule dynamics, tubulin inhibitors can induce mitotic arrest and apoptosis in cancer cells.
Signaling Pathways Affected by Tubulin Inhibitors
Tubulin inhibitors can impact various signaling pathways that are crucial for cancer cell proliferation and survival. Two such pathways are the Transforming Growth Factor-beta (TGF-β) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Caption: Diagram illustrating the impact of tubulin inhibitors on the TGF-β and EGFR signaling pathways.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
-
Materials: Purified tubulin, GTP solution, polymerization buffer, a fluorescent reporter dye that binds to microtubules (e.g., DAPI), a test compound (e.g., an ethyl carbamate derivative), positive control (e.g., Nocodazole - an inhibitor), and a negative control (vehicle, e.g., DMSO).
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer on ice.
-
Add the test compound, positive control, or negative control to the wells of a 384-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.
-
Analyze the data by plotting fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of the test compound compared to the negative control indicates inhibition.[11][13]
-
Commercially Available Tubulin Inhibitors
A wide range of tubulin inhibitors are commercially available and are used both in research and as clinical anticancer drugs. These can be broadly classified based on their binding site on tubulin.
| Class of Tubulin Inhibitor | Examples | Mechanism of Action |
| Vinca Alkaloids | Vinblastine, Vincristine | Inhibit microtubule polymerization by binding to the β-tubulin subunit. |
| Taxanes | Paclitaxel, Docetaxel | Promote microtubule polymerization and stabilize microtubules, leading to cell cycle arrest. |
| Colchicine Site Binders | Colchicine, Combretastatin | Inhibit microtubule polymerization by binding to the colchicine binding site on β-tubulin. |
The potential of this compound derivatives as anticancer agents places them in the broad and well-studied class of tubulin inhibitors. Further research is needed to fully characterize their specific mechanism of action and to compare their efficacy and safety profile with existing commercially available drugs.
Conclusion
This compound is a valuable chemical entity with demonstrated utility as a key intermediate in the synthesis of the anticoagulant drug Edoxaban. While it can also be conceptually applied as a protecting group for amines, it faces stiff competition from well-established and highly characterized reagents like Boc-anhydride, Fmoc-Cl, and Cbz-Cl, for which a vast body of literature and optimized protocols exist. The potential of its derivatives as tubulin-inhibiting anticancer agents is a promising area of research, aligning them with a clinically important class of therapeutic agents. For researchers and drug development professionals, the choice between this compound and its commercial alternatives will depend on the specific application, with its role as a specialized building block being its most prominent and well-defined advantage.
References
- 1. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof - Google Patents [patents.google.com]
- 3. Involvement of microtubules and Rho pathway in TGF-beta1-induced lung vascular barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. ClinPGx [clinpgx.org]
- 13. benchchem.com [benchchem.com]
Comparative Performance of Ethyl Pyridin-2-ylcarbamate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ethyl Pyridin-2-ylcarbamate and its Analogs in Anticancer and Antimicrobial Applications.
This guide provides a comparative overview of the experimental data available for this compound and structurally related pyridine and carbamate derivatives. The aim is to offer a reproducible framework for assessing its potential efficacy and to provide detailed methodologies for further investigation. While direct comparative studies on this compound are limited, this guide synthesizes data from analogous compounds to project its potential performance.
Anticancer Activity: A Comparative Perspective
Pyridine derivatives are a significant class of compounds in anticancer drug development, with several approved drugs featuring this heterocyclic scaffold.[1] The inclusion of a carbamate group can further modulate the biological activity of these molecules.[2] The primary mechanisms through which many pyridine-based compounds exert their anticancer effects include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as VEGFR-2 signaling and the disruption of microtubule dynamics.[1][2]
Comparative Cytotoxicity Data
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyridine and carbamate derivatives against several human cancer cell lines. It is important to note that while "this compound" is a foundational structure, the presented data is for more complex analogs. This data serves as a benchmark for the potential potency of novel derivatives based on this scaffold.
| Compound/Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivatives | |||
| Compound 8e | MCF-7 (Breast) | 0.22 | [1] |
| Compound 8n | MCF-7 (Breast) | 1.88 | [1] |
| Doxorubicin (Control) | MCF-7 (Breast) | 1.93 | [1] |
| Sorafenib (Control) | MCF-7 (Breast) | 4.50 | [1] |
| 2-Oxo-Pyridine Derivatives | |||
| Spiro-pyridine 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [3] |
| Spiro-pyridine 7 | Caco-2 (Colorectal) | 7.83 ± 0.5 | [3] |
| Doxorubicin (Control) | HepG-2 (Liver) | 4.50 ± 0.2 | [3] |
| AHMA-Alkylcarbamates | |||
| AHMA-ethylcarbamate | HL-60 (Leukemia) | Potent | [4] |
| General Pyridine Derivatives | |||
| Derivative 56 | MDA-MB-231 (Breast) | 0.075 | [5] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data presented is for structurally related compounds and not for this compound itself, for which specific IC50 data was not available in the reviewed literature.
Antimicrobial Activity: Potential Applications
Carbamates and pyridine derivatives have also demonstrated a broad spectrum of antimicrobial activities.[6][7] The data available for analogous compounds suggests that this compound could serve as a scaffold for the development of new antimicrobial agents.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for related carbamate and pyridine compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Ethyl N-(2-Phenethyl) Carbamate Analog 3j | |||
| S. aureus (MRSA 43300) | 15.7 ± 4.0 (IC50) | [8] | |
| S. aureus (MRSA 1556) | 18.2 ± 4.0 (IC50) | [8] | |
| Pyridine Derivatives | |||
| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl) pyridine | M. tuberculosis (CIBIN 112) | More active than Isoniazid | |
| Carbazole Derivative 2 | |||
| S. aureus (ATCC 6358) | 30 | [9] | |
| S. epidermidis (ATCC 12228) | 50 | [9] |
Note: Some values are reported as IC50 for biofilm inhibition, which is a related but distinct measure from MIC. The data is for structurally related compounds.
Experimental Protocols
For the purpose of reproducibility and to facilitate further research, detailed experimental protocols for key assays are provided below.
Synthesis of this compound
A catalyst-free synthesis method has been reported for N-pyridin-2-yl carbamates with yields ranging from 48-94%.[10] The following is a generalized protocol based on common organic synthesis techniques.
Materials:
-
2-Aminopyridine
-
Ethyl chloroformate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Stirring apparatus
-
Reaction vessel with inert atmosphere capabilities (e.g., Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Dissolve 2-aminopyridine in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain pure this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The potential anticancer activity of pyridine derivatives is often attributed to their interaction with specific cellular signaling pathways. Two such pathways are the VEGFR-2 signaling cascade, crucial for angiogenesis, and the process of tubulin polymerization, essential for cell division.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of this pathway is a common strategy in cancer therapy.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Pyridin-2-ylcarbamate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Ethyl pyridin-2-ylcarbamate, a compound utilized in various chemical syntheses, requires careful management due to its potential health hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Data
Understanding the inherent risks of a substance is the first step in its safe management. This compound is classified with specific health hazards that necessitate stringent safety protocols.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Carcinogenicity | H350 | May cause cancer. |
This data is based on the GHS classification in accordance with the OSHA Hazard Communication Standard.
Procedural Steps for Proper Disposal
Adherence to a clear and systematic disposal plan is critical. The following steps outline the recommended procedure for the disposal of this compound, from initial handling to final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Wear protective gloves.
-
Protective Clothing: Flame retardant antistatic protective clothing is recommended.
-
Eye/Face Protection: Use safety glasses or goggles.
All handling of this substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of any dust or vapors.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. The container must be compatible with the chemical and have a secure, sealable lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Consult the safety data sheet for specific incompatibilities, which may include strong oxidizing agents, strong acids, and strong bases.
Step 3: Storage of Chemical Waste
Proper storage of the sealed waste container is a critical interim step before collection by a licensed disposal facility.
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Locked Storage: The storage area should be locked to prevent unauthorized access.
-
Ventilation: Ensure the storage area is well-ventilated.
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified chemical waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal environmental regulations. The chosen disposal facility must be approved for handling carcinogenic and toxic chemical waste.
Experimental Workflow for Disposal
To visualize the procedural flow of the disposal process, the following diagram outlines the key decision points and actions required.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always refer to the specific safety data sheet provided by the manufacturer for the most detailed and up-to-date information.
Personal protective equipment for handling Ethyl pyridin-2-ylcarbamate
This guide provides essential safety and logistical information for the handling and disposal of Ethyl pyridin-2-ylcarbamate, tailored for research and drug development professionals. Following these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification & Engineering Controls
This compound is a chemical that requires careful handling in a controlled laboratory environment. While specific toxicological properties may not be fully investigated, it is essential to treat it with caution.[1]
-
Engineering Controls : All handling of this compound should be performed in a well-ventilated area.[2] A chemical fume hood is recommended to avoid the inhalation of any dust, mists, or vapors.[1] Ensure that safety showers and eye wash stations are readily accessible and in close proximity to the workstation.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale & Source |
| Eye/Face Protection | Chemical safety goggles or glasses with side protection. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and dust.[1][3] |
| Skin Protection | Compatible, chemical-resistant gloves (inspect before use). | Prevents direct skin contact. Use proper glove removal technique to avoid contaminating hands.[2] |
| Protective clothing (e.g., lab coat). | Wear appropriate protective clothing to prevent skin exposure.[1][2] Flame-retardant, antistatic clothing may be specified in some contexts. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded, if irritation is experienced, or if handling generates dust or aerosols in an area not sufficiently ventilated.[1][4] |
Safe Handling and Storage Procedures
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Ground and bond containers and receiving equipment to prevent static discharges.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6]
-
Wash hands thoroughly after handling and before breaks.[4][7]
-
Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures: First Aid
Immediate action is required in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7][8] If irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth and have them drink one or two glasses of water. Call a physician or poison control center immediately.[1][9] |
Spill and Waste Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate : Keep unnecessary personnel away from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Absorb : For liquid spills, use an inert, non-combustible absorbent material like sand or diatomite.[7] For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[1]
-
Clean : After material pickup is complete, ventilate the area and wash the spill site.[2]
-
PPE : Use full personal protective equipment, including respiratory protection, during cleanup.[2]
Waste Disposal:
-
Dispose of contaminated material as hazardous waste.[7]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Dispose of contents and containers to an approved waste disposal plant.[1][3]
Workflow for Safe Handling of this compound
Caption: Procedural workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
